3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
Description
Properties
IUPAC Name |
3-amino-1-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-4-3-7(10)9-5-1-2-6-9;/h1-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTPINJPOZAGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620616 | |
| Record name | 3-Amino-1-(pyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670253-59-5 | |
| Record name | 3-Amino-1-(pyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the fundamental basic properties of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride (CAS No: 670253-59-5). Due to a notable absence of comprehensive experimental data in publicly accessible scientific literature, this document provides a summary of available physical and chemical information, alongside standardized, detailed experimental protocols for determining key basic properties such as pKa and aqueous solubility. These methodologies are presented to empower researchers to generate the necessary data for this compound. At present, there is no available information regarding the biological activity or associated signaling pathways for this specific molecule.
Introduction
This compound is a chemical compound containing a pyrrolidine ring, an amide, and a primary amine. The pyrrolidine moiety is a common scaffold in medicinal chemistry, known to be present in a variety of biologically active molecules.[1] A thorough understanding of the basic physicochemical properties of this compound is essential for its potential application in research and drug development, influencing factors such as its absorption, distribution, metabolism, and excretion (ADME) profile. This guide aims to collate the known information and provide a framework for the experimental determination of its core basic properties.
Physicochemical Properties
Currently, detailed experimental data for several key physicochemical properties of this compound, such as its acid dissociation constant (pKa) and aqueous solubility, are not available in the published literature. The following table summarizes the information that has been compiled from various chemical supplier databases.
Table 1: Summary of Known Physicochemical Data
| Property | Value | Source |
| CAS Number | 670253-59-5 | PubChemLite[2] |
| Molecular Formula | C₇H₁₅ClN₂O | Oakwood Chemical[3] |
| Molecular Weight | 178.66 g/mol | Oakwood Chemical[3] |
| Melting Point | 161-164 °C | Oakwood Chemical[3] |
| Predicted XlogP | -0.8 | PubChemLite[2] |
Experimental Protocols for Determination of Basic Properties
Given the absence of specific experimental data for this compound, this section provides detailed, generalized methodologies for determining its pKa and aqueous solubility.
Determination of Acid Dissociation Constant (pKa)
The pKa of the primary amine in this compound is a critical parameter influencing its ionization state at different pH values. Potentiometric titration is a standard and accurate method for its determination.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. The concentration should be sufficient to yield a clear titration curve.
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Immerse the calibrated pH electrode and a temperature probe into the sample solution.
-
Place the solution on a magnetic stirrer and maintain constant, gentle stirring.
-
-
Titration Procedure:
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly, passing the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been neutralized. This can be found by identifying the midpoint of the steepest part of the curve (the equivalence point) and then finding the pH at half that volume of added titrant.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to more accurately determine the equivalence point.
-
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects the bioavailability of a potential drug candidate. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a buffer solution of a specific pH (e.g., phosphate-buffered saline, pH 7.4). The amount should be sufficient to ensure that a saturated solution is formed and solid material remains.
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.
-
Biological Activity and Signaling Pathways
A comprehensive search of scientific databases and patent literature did not yield any information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. The pyrrolidine scaffold is present in numerous compounds with diverse biological activities, including but not limited to antibacterial, antiviral, anticancer, and anti-inflammatory effects.[1] However, the specific activity of this compound remains to be elucidated.
Conclusion
This compound is a compound for which there is a significant gap in the publicly available scientific data regarding its fundamental basic properties. While some physical characteristics are known from supplier information, crucial parameters like pKa and aqueous solubility have not been experimentally determined and reported. This guide provides standardized, robust protocols to enable researchers to determine these essential properties. Further investigation is required to explore the potential biological activities and mechanisms of action of this molecule. The methodologies outlined herein provide a solid foundation for such future studies, which are essential for evaluating its potential in drug discovery and development.
References
In-depth Technical Guide: 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride (CAS 670253-59-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride, with CAS number 670253-59-5, is a chemical compound available for research and development purposes. Publicly accessible information on this specific molecule is currently limited to its basic physicochemical properties and safety data. It is classified as a β-aminoketone, a class of compounds recognized for their utility as intermediates in organic synthesis and as scaffolds in the development of biologically active molecules. The pyrrolidine moiety is also a common feature in many pharmacologically active compounds, contributing to desirable pharmacokinetic properties.[1][2][3][4] This guide summarizes the available data for this compound and provides a general overview of the synthesis and potential applications of the broader classes of β-aminoketones and pyrrolidine derivatives in the context of drug discovery.
Physicochemical Properties
The fundamental properties of this compound have been compiled from various chemical supplier databases. These properties are essential for its handling, storage, and application in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 670253-59-5 | [5][6] |
| Molecular Formula | C₇H₁₅ClN₂O | [5][6] |
| Molecular Weight | 178.66 g/mol | [5][6] |
| Purity | Typically ≥95% | [6] |
| IUPAC Name | 3-amino-1-(pyrrolidin-1-yl)propan-1-one;hydrochloride | [6] |
| SMILES | C1CCN(C1)C(=O)CCN.Cl | |
| Appearance | Not specified, likely a solid | |
| Storage | Store at room temperature | [6] |
Synthesis and Chemical Reactivity
While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, compounds of the β-aminoketone class are commonly synthesized via the Mannich reaction.[7][8] This versatile three-component condensation reaction involves an enolizable ketone, an aldehyde (often formaldehyde), and a primary or secondary amine.[7][8]
The general workflow for a Mannich reaction to produce a β-aminoketone is depicted below.
Caption: General workflow for the Mannich reaction.
The presence of both an amine and a ketone functional group in β-aminoketones makes them versatile intermediates for further chemical modifications.[9] The amine group can undergo acylation, alkylation, and other reactions typical of primary or secondary amines, while the ketone can be involved in reactions such as reduction, condensation, and alpha-functionalization. Primary α- and β-aminoketones can be unstable and are often supplied as their more stable hydrochloride salts.[9]
Potential Applications in Drug Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][4] Its inclusion in a molecule can enhance aqueous solubility and improve other physicochemical properties, which are crucial for a favorable pharmacokinetic profile. The pyrrolidine nitrogen can act as a hydrogen bond acceptor, or in its protonated form, as a hydrogen bond donor, facilitating interactions with biological targets.
Molecules containing the β-aminoketone fragment have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][10][11]
The general process of drug discovery and development, where a compound like this compound could potentially serve as a building block, is outlined in the following diagram.
Caption: Simplified workflow of drug discovery and development.
Safety and Handling
Based on the available safety data sheets for aminoketones and related compounds, this compound should be handled with care in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a chemical intermediate with potential applications in organic synthesis and drug discovery. While specific biological data and detailed experimental protocols for this compound are not currently available in the public domain, its structural features—a β-aminoketone core and a pyrrolidine ring—are present in many biologically active molecules. Further research is required to elucidate the specific properties and potential applications of this particular compound. Researchers working with this molecule should rely on the general principles of handling and synthesis for aminoketones and pyrrolidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride [oakwoodchemical.com]
- 6. 3-Amino-1-(1-pyrrolidinyl)-1-propanone hydrochloride 95% | CAS: 670253-59-5 | AChemBlock [achemblock.com]
- 7. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 8. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and pharmacological activity of aminoindanone dimers and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling the Enigma: The Mechanism of Action of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive overview of the available scientific information regarding the mechanism of action of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. It is intended for a technical audience in the fields of chemical research and drug development.
Executive Summary
Despite its availability from various chemical suppliers, a thorough review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of the specific mechanism of action for this compound. Currently, there are no published studies detailing its molecular targets, signaling pathway interactions, or overall pharmacological profile. This suggests that the compound is primarily utilized as a chemical intermediate or a building block in the synthesis of more complex molecules rather than as an end-product with characterized biological activity.
This guide will present the available physicochemical data for the compound and explore the potential pharmacological landscape of structurally related molecules to provide a hypothetical context for future research.
Physicochemical Properties
A clear understanding of a compound's physical and chemical characteristics is fundamental to any investigation into its biological activity. The known properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 670253-59-5 | Chemical Suppliers |
| Molecular Formula | C₇H₁₅ClN₂O | Chemical Suppliers |
| Molecular Weight | 178.66 g/mol | Chemical Suppliers |
| Appearance | White to off-white solid | Typical for amine hydrochlorides |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from structure |
Table 1: Physicochemical Data for this compound. This table summarizes the fundamental chemical and physical properties of the compound, which are essential for its handling, formulation, and potential experimental design.
Hypothetical Mechanisms of Action Based on Structural Analogs
Given the absence of direct data, we can hypothesize potential biological activities by examining the pharmacology of compounds containing similar structural motifs, namely the pyrrolidine ring and the aminopropanone backbone. It is crucial to emphasize that these are speculative and require experimental validation.
The Pyrrolidine Scaffold in Pharmacology
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in a vast array of biologically active compounds. Its conformational flexibility allows for optimal binding to a diverse range of biological targets.
Potential as a CNS Agent
Many compounds featuring a pyrrolidinyl moiety exhibit activity within the central nervous system. For instance, pyrovalerone and its analogs, which contain a 2-pyrrolidinyl-pentan-1-one structure, are known inhibitors of dopamine and norepinephrine transporters. While structurally different, the presence of the pyrrolidine ring in this compound could suggest a potential for interaction with monoamine transporters or other CNS receptors.
Antimicrobial and Anticancer Potential
The pyrrolidinone and pyrrolidine scaffolds are integral to various natural and synthetic compounds with demonstrated antimicrobial and anticancer properties. These activities often stem from the ability of the heterocyclic ring to engage in specific interactions with enzymes or DNA.
Proposed Experimental Workflow for Elucidation of Mechanism of Action
For researchers interested in investigating the biological activity of this compound, a structured experimental approach is recommended.
Conclusion and Future Directions
An In-depth Technical Guide to 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a summary of publicly available information and general scientific protocols. Extensive searches have not yielded specific quantitative solubility data or detailed biological studies for 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. The experimental protocols described are generalized and should be adapted and validated for specific laboratory conditions.
Introduction
This compound is a chemical compound containing a pyrrolidine ring, a common structural motif in medicinal chemistry. The pyrrolidine scaffold is present in numerous FDA-approved drugs and is of significant interest in drug discovery due to its ability to confer desirable physicochemical properties, such as enhanced aqueous solubility, and to serve as a key part of a molecule's pharmacophore. This guide summarizes the known physicochemical properties of this compound and provides a general framework for its experimental solubility assessment. Additionally, it explores the potential biological significance of pyrrolidine-containing compounds in drug development.[1][2]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 670253-59-5 | [3] |
| Molecular Formula | C₇H₁₅ClN₂O | [3] |
| Molecular Weight | 178.66 g/mol | [4] |
| IUPAC Name | 3-amino-1-(pyrrolidin-1-yl)propan-1-one;hydrochloride | [3] |
| Purity | Typically ≥95% | [3] |
| Predicted XlogP | -0.8 | [5] |
Solubility Profile: A General Overview
As an amine hydrochloride salt, this compound is expected to be water-soluble. The protonation of the amine group to form the hydrochloride salt significantly increases the polarity of the molecule, enhancing its solubility in aqueous solutions.[6] The presence of the pyrrolidine ring may also contribute to its aqueous solubility.[7] However, quantitative data on its solubility in various solvents like water, ethanol, and DMSO is not publicly documented.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound such as this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.[8]
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known amount of the compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to create standards for the calibration curve.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.
-
Seal the vial and place it in a constant temperature shaker. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
-
Quantification:
-
Analyze the diluted supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Using the calibration curve, determine the concentration of the compound in the diluted supernatant.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at that temperature.
-
Data Presentation: The results should be presented in a table format, specifying the solvent, temperature, and the determined solubility in units such as g/L or mol/L.
Visualization of Experimental and Drug Discovery Workflows
The following diagrams illustrate the general workflow for solubility determination and the broader context of drug discovery for a novel pyrrolidine derivative.
Caption: A generalized workflow for the experimental determination of solubility.
Caption: A conceptual diagram illustrating the role of a novel pyrrolidine compound in a drug discovery pipeline.
Potential Biological Significance of Pyrrolidine Derivatives
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][9] Its prevalence is due to several key features:
-
Structural Versatility: The non-planar, five-membered ring allows for the exploration of three-dimensional space, which can be crucial for binding to biological targets.[1]
-
Improved Physicochemical Properties: The inclusion of a pyrrolidine moiety can enhance aqueous solubility and other pharmacokinetic properties of a drug candidate.[7]
-
Biological Activity: Pyrrolidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects.[1][2]
Given that this compound contains this important structural feature, it could be a valuable building block or a candidate for screening in various drug discovery programs. Further research would be required to determine its specific biological targets and therapeutic potential.
Conclusion
While specific quantitative data on the solubility and biological activity of this compound are not currently available in the public domain, its chemical structure suggests it is likely water-soluble and may possess biological relevance due to the presence of the pyrrolidine moiety. This guide provides the known physicochemical properties and a general experimental framework for determining its solubility. Further empirical studies are necessary to fully characterize this compound and explore its potential applications in research and drug development.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 3. 3-Amino-1-(1-pyrrolidinyl)-1-propanone hydrochloride 95% | CAS: 670253-59-5 | AChemBlock [achemblock.com]
- 4. 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride [oakwoodchemical.com]
- 5. PubChemLite - this compound (C7H14N2O) [pubchemlite.lcsb.uni.lu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 8. laguardia.edu [laguardia.edu]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for the compound 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride (CAS Number: 670253-59-5). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted mass spectrometry data, along with expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics based on the compound's molecular structure. Detailed, generalized experimental protocols for these analytical techniques are also provided to aid researchers in acquiring their own data.
Chemical Structure and Properties
Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. The predicted mass spectral data for the free base form of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one is summarized below. The hydrochloride salt would likely dissociate in the mass spectrometer, leading to the detection of the protonated molecule of the free base.
| Adduct | Predicted m/z |
| [M+H]⁺ | 143.11789 |
| [M+Na]⁺ | 165.09983 |
| [M+K]⁺ | 181.07377 |
| [M+NH₄]⁺ | 160.14443 |
| [M-H]⁻ | 141.10333 |
| [M+HCOO]⁻ | 187.10881 |
| [M+CH₃COO]⁻ | 201.12446 |
| Data sourced from PubChem predictions.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. Below are the expected chemical shifts for ¹H (proton) and ¹³C (carbon-13) NMR of this compound. The presence of the hydrochloride salt will influence the chemical shifts, particularly for protons near the amine group.
Expected ¹H NMR Spectral Data
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂- (pyrrolidine, adjacent to N) | 3.2 - 3.6 | Triplet | 4H |
| -CH₂- (pyrrolidine, β to N) | 1.8 - 2.2 | Multiplet | 4H |
| -C(=O)-CH₂- | 2.8 - 3.2 | Triplet | 2H |
| -CH₂-NH₃⁺ | 3.0 - 3.4 | Triplet | 2H |
| -NH₃⁺ | 7.5 - 9.0 | Broad Singlet | 3H |
Expected ¹³C NMR Spectral Data
| Carbon Atom | Expected Chemical Shift (ppm) |
| -C=O (amide) | 170 - 175 |
| -CH₂- (pyrrolidine, adjacent to N) | 45 - 50 |
| -CH₂- (pyrrolidine, β to N) | 23 - 28 |
| -C(=O)-CH₂- | 35 - 40 |
| -CH₂-NH₃⁺ | 38 - 43 |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The expected IR absorption bands for the key functional groups in this compound are listed below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (primary amine salt) | 2800 - 3200 | Strong, broad |
| C-H stretch (alkane) | 2850 - 3000 | Medium-Strong |
| C=O stretch (amide) | 1630 - 1680 | Strong |
| N-H bend (primary amine salt) | 1500 - 1600 | Medium |
| C-N stretch | 1000 - 1250 | Medium |
Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS spectra. Instrument parameters may need to be optimized for the specific sample and equipment used.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the amine protons may exchange with deuterium in D₂O.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a relaxation delay of 1-5 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Optimize the ion source parameters (e.g., spray voltage, capillary temperature) to maximize the signal of the ion of interest.
-
Acquire the mass spectrum in positive and/or negative ion mode over a suitable m/z range.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion and inducing fragmentation.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Workflow for Spectral Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for the synthesis, spectral analysis, and structural confirmation of a chemical compound.
References
In-Depth Technical Guide: 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a summary of the theoretical and known physicochemical properties of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. This compound, identified by the CAS number 670253-59-5, is a chemical building block available from various commercial suppliers.[1][2][3] This document collates available data from chemical databases and supplier information. It should be noted that detailed experimental protocols, extensive spectroscopic characterization, and biological activity data are not widely available in the public domain.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. This data is compiled from various chemical suppliers and databases.
Table 1: General and Structural Information
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 670253-59-5 | [1][3] |
| Molecular Formula | C₇H₁₅ClN₂O | [1][3] |
| Molecular Weight | 178.66 g/mol | [1] |
| Canonical SMILES | C1CCN(C1)C(=O)CCN.Cl | [3] |
| InChIKey | CFTPINJPOZAGCI-UHFFFAOYSA-N | [4] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Melting Point | 161-164 °C | [5] |
| Boiling Point | 319.2 °C at 760 mmHg | [5] |
| Flash Point | 146.8 °C | [5] |
| Vapor Pressure | 0.000252 mmHg at 25 °C | [5] |
| Appearance | Colorless crystals or liquid | [4] |
| Purity | Commercially available up to 98% | [4] |
Table 3: Predicted Physicochemical Properties
| Property | Predicted Value | Source(s) |
| XlogP | -0.8 | [6] |
| Monoisotopic Mass | 178.0873 Da | [6] |
Chemical Structure
References
- 1. 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride [oakwoodchemical.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 3-Amino-1-(1-pyrrolidinyl)-1-propanone hydrochloride 95% | CAS: 670253-59-5 | AChemBlock [achemblock.com]
- 4. 3-Amino-1-pyrrolidin-1-yl-propan-1-one hydrochloride [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. PubChemLite - this compound (C7H14N2O) [pubchemlite.lcsb.uni.lu]
Unveiling 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride: A Technical Guide for Drug Discovery Professionals
For immediate release: This technical whitepaper provides a comprehensive overview of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride, a molecule of interest to researchers, scientists, and professionals in drug development. While specific data on this compound is limited, this guide synthesizes available information and presents potential synthetic routes and biological activities based on structurally related compounds.
Core Compound Characteristics
This compound is a small molecule featuring a pyrrolidine ring, a five-membered nitrogen-containing heterocycle that is a prominent scaffold in a vast array of biologically active compounds.[1][2] The presence of a primary amine and a ketone functional group suggests its potential as a versatile building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Data |
| CAS Number | 670253-59-5 |
| Molecular Formula | C₇H₁₅ClN₂O |
| Molecular Weight | 178.66 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1CCN(C1)C(=O)CCN.Cl |
Data compiled from publicly available supplier information.
Proposed Synthesis and Experimental Considerations
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Hypothetical Experimental Protocol:
-
Mannich Reaction: To a cooled solution of pyrrolidine and a suitable CH-acidic compound (e.g., a ketone or its precursor) in a protic solvent like ethanol, an aqueous solution of formaldehyde is added dropwise. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography.
-
Work-up and Extraction: The reaction is quenched, and the pH is adjusted. The aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the free base of the target compound.
-
Salt Formation: The purified base is dissolved in a suitable solvent, and a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether or isopropanol) is added to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.
Potential Biological Activities and Signaling Pathways
Specific biological activity for this compound has not been documented in peer-reviewed literature. However, the pyrrolidine nucleus is a cornerstone in a multitude of pharmacologically active agents, exhibiting a wide range of activities including, but not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[3][4]
The structural features of this compound, particularly the basic nitrogen and the propanone linker, are reminiscent of moieties found in compounds targeting G-protein coupled receptors (GPCRs) or ion channels.
Generalized Signaling Pathway Interaction:
The following diagram illustrates a hypothetical interaction with a generic GPCR signaling cascade, a common target for drugs containing amine functionalities.
Caption: Hypothetical antagonistic interaction with a GPCR signaling pathway.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, chemical entity. Its straightforward proposed synthesis and the established importance of the pyrrolidine scaffold in medicinal chemistry underscore its potential as a valuable starting point for the development of novel therapeutic agents. Further investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential in drug discovery. Researchers are encouraged to consider this compound in screening libraries and as a precursor for the synthesis of new chemical entities.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Unveiling 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride: A Literature Review of a Potential Pharmaceutical Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a chemical compound characterized by a β-aminoketone structure linked to a pyrrolidine ring. While specific, in-depth research on this particular molecule is limited in publicly available literature, its structural motifs are of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, and the β-aminoketone functionality serves as a versatile pharmacophore and synthetic intermediate. This technical guide provides a comprehensive overview of the available information on this compound, placed within the broader context of its constituent chemical classes, and explores its potential applications and synthetic pathways based on analogous structures.
Chemical and Physical Properties
Based on information from chemical suppliers, the fundamental properties of this compound are summarized below.[1][2][3] It is important to note that detailed experimental data on properties such as solubility, melting point, and spectral characteristics are not extensively reported in peer-reviewed literature.
| Property | Value | Reference |
| CAS Number | 670253-59-5 | [1][2] |
| Molecular Formula | C₇H₁₅ClN₂O | [1][2] |
| Molecular Weight | 178.66 g/mol | [1][2] |
| IUPAC Name | 3-amino-1-(pyrrolidin-1-yl)propan-1-one;hydrochloride | [1] |
| SMILES | C1CCN(C1)C(=O)CCN.Cl | [4] |
| InChI | InChI=1S/C7H14N2O.ClH/c8-4-3-7(10)9-5-1-2-6-9;/h1-6,8H2;1H | [4] |
Potential Significance in Drug Discovery
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a key structural component in a wide array of pharmaceuticals.[5][6] Its prevalence is attributed to its ability to introduce a three-dimensional structure, which can enhance binding affinity and selectivity to biological targets.[5][6] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with proteins and enzymes. Furthermore, the pyrrolidine scaffold can improve the pharmacokinetic properties of a drug candidate, such as aqueous solubility.
Derivatives of pyrrolidine have demonstrated a broad spectrum of biological activities, including but not limited to:
The β-aminoketone moiety is also a well-established pharmacophore. Compounds containing this functional group are known to exhibit diverse biological effects. The synthesis of various β-aminoketones via the Mannich reaction is a common strategy in the development of new therapeutic agents.[11]
Given the presence of both the pyrrolidine ring and the β-aminoketone structure, this compound represents a promising, yet underexplored, building block for the synthesis of novel drug candidates.
Synthesis and Experimental Protocols
Hypothetical Synthesis via Mannich Reaction
The Mannich reaction is a three-component condensation involving an amine (in this case, a secondary amine), formaldehyde (or a source thereof), and a compound with an acidic proton (an enolizable ketone). For the synthesis of the target molecule, a plausible pathway would involve the reaction of pyrrolidine, formaldehyde, and a protected form of 3-aminopropan-1-one.
General Experimental Protocol (Hypothetical):
-
Formation of the Mannich Reagent (Escenmoser's Salt analogue): Pyrrolidine is reacted with formaldehyde in an appropriate solvent to form the corresponding iminium salt (pyrrolidin-1-ylmethaniminium chloride).
-
Enolate Formation: A suitable precursor to 3-aminopropan-1-one, with the amino group protected (e.g., with a Boc or Cbz group), is treated with a base to form the corresponding enolate.
-
Mannich Condensation: The enolate from step 2 is then reacted with the iminium salt formed in step 1.
-
Deprotection: The protecting group on the amino functionality is removed under appropriate conditions (e.g., acidolysis for Boc).
-
Salt Formation: The final product is treated with hydrochloric acid to yield this compound.
References
- 1. 3-Amino-1-(1-pyrrolidinyl)-1-propanone hydrochloride 95% | CAS: 670253-59-5 | AChemBlock [achemblock.com]
- 2. 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride [oakwoodchemical.com]
- 3. guidechem.com [guidechem.com]
- 4. PubChemLite - this compound (C7H14N2O) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride: A Technical Guide for Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a synthetic small molecule with a chemical structure that suggests potential for biological activity, particularly within the central nervous system (CNS). While specific research on this compound is limited, its core components—a pyrrolidine ring and a β-aminoketone pharmacophore—are well-represented in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the compound's properties, outlines potential avenues for research, and details hypothetical experimental protocols to explore its therapeutic promise. The information presented herein is intended to serve as a foundational resource for researchers initiating investigations into this intriguing molecule.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is aggregated from various chemical suppliers and databases.[1][2][3][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 670253-59-5 | [1] |
| Molecular Formula | C₇H₁₅ClN₂O | [1][2] |
| Molecular Weight | 178.66 g/mol | [2][3] |
| IUPAC Name | 3-amino-1-(pyrrolidin-1-yl)propan-1-one;hydrochloride | [1] |
| SMILES | C1CCN(C1)C(=O)CCN.Cl | [4] |
| Melting Point | 161-164°C | [3] |
| Boiling Point | 319.2°C at 760 mmHg | [3] |
| Flash Point | 146.8°C | [3] |
| Vapor Pressure | 0.000252mmHg at 25°C | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | |
| Purity | Typically >95% | [1] |
Potential Research Areas
Based on the structural motifs present in this compound, several promising areas for research emerge. The pyrrolidine ring is a common feature in many CNS-active compounds, while the β-aminoketone moiety is a known pharmacophore with diverse biological activities.
Central Nervous System Disorders
The lipophilic nature of the pyrrolidine ring suggests potential for blood-brain barrier penetration, a critical attribute for CNS-acting drugs.[5][6] Research could focus on:
-
Neuroprotective Effects: Investigating the compound's ability to protect neurons from excitotoxicity, oxidative stress, and apoptosis in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][8][9][10]
-
Anticonvulsant Activity: Screening for efficacy in animal models of epilepsy.
-
Antidepressant and Anxiolytic Potential: Evaluating effects on mood and anxiety-related behaviors.
Antimicrobial Activity
β-aminoketones have been reported to possess antimicrobial properties.[11] Therefore, it is worthwhile to investigate the activity of this compound against a panel of pathogenic bacteria and fungi.
Anticancer Properties
Certain aminoketone derivatives have demonstrated cytotoxic effects against cancer cell lines.[12] Initial in vitro screening against a panel of human cancer cell lines could reveal potential antiproliferative activity.
Proposed Experimental Protocols
To systematically investigate the potential of this compound, a tiered approach is recommended, starting with in vitro assays and progressing to in vivo models for promising activities.
Synthesis of this compound and Analogs
While the target compound is commercially available, the ability to synthesize it and a library of analogs is crucial for structure-activity relationship (SAR) studies. A plausible synthetic route is a three-component Mannich reaction.[11]
Protocol 4.1.1: Synthesis via Mannich Reaction
-
Reaction Setup: To a solution of pyrrolidine (1.0 eq) and paraformaldehyde (1.2 eq) in ethanol, add a catalytic amount of hydrochloric acid.
-
Addition of Ketone: Add acetophenone (1.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 24-48 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield the hydrochloride salt.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Screening
A battery of in vitro assays can provide initial insights into the biological activity of the compound.
Protocol 4.2.1: Neuroprotection Assay (MTT Assay)
-
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media.
-
Induction of Toxicity: Induce neurotoxicity using an agent such as glutamate or hydrogen peroxide.
-
Treatment: Treat the cells with varying concentrations of this compound for 24 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours.
-
Measurement: Solubilize the formazan crystals and measure the absorbance at 570 nm to determine cell viability.
Protocol 4.2.2: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Bacterial/Fungal Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Serial Dilutions: Prepare serial dilutions of the compound in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
-
Determination of MIC: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that inhibits visible growth.[11]
Protocol 4.2.3: Anticancer Screening (MTT Assay)
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Treatment: Treat the cells with a range of concentrations of the compound for 72 hours.
-
MTT Assay: Perform the MTT assay as described in Protocol 4.2.1 to determine cell viability and calculate the IC₅₀ value.
In Vivo Models
If promising activity is observed in vitro, subsequent evaluation in animal models is warranted.
Protocol 4.3.1: Rodent Model of Neuroprotection
-
Animal Model: Utilize a rat or mouse model of focal cerebral ischemia (e.g., middle cerebral artery occlusion) or a neurotoxin-induced model of Parkinson's disease (e.g., 6-hydroxydopamine).[7][10]
-
Drug Administration: Administer the compound (e.g., via intraperitoneal injection) before or after the induced injury.
-
Behavioral Assessment: Evaluate motor function and cognitive performance using standardized tests (e.g., rotarod, Morris water maze).
-
Histological Analysis: At the end of the study, sacrifice the animals and perform histological analysis of brain tissue to assess the extent of neuronal damage.
Protocol 4.3.2: CNS Safety and Behavioral Assessment
-
Functional Observation Battery (FOB): In rodents, conduct a thorough behavioral analysis including home cage activity, response to handling, and open-field observations to assess any overt CNS effects.[13]
-
Motor Activity: Use automated photobeam arenas to quantify locomotor activity and identify any stimulant or depressant effects.[13]
Visualizations
Proposed Research Workflow
The following diagram illustrates a logical workflow for the investigation of this compound.
Caption: A logical progression for the investigation of a novel compound.
Hypothetical Neuroprotective Signaling Pathway
Based on the general mechanisms of neuroprotection, the following diagram illustrates a potential signaling pathway that could be investigated.
Caption: A potential mechanism of action for neuroprotective effects.
Conclusion
While this compound is a relatively uncharacterized molecule, its structural features present a compelling case for further investigation. This guide provides a roadmap for a systematic evaluation of its therapeutic potential, with a primary focus on CNS disorders. The proposed experimental protocols offer a starting point for researchers to unlock the promise of this and related compounds in the quest for novel therapeutics. The lack of existing data underscores the opportunity for pioneering research in this area.
References
- 1. 3-Amino-1-(1-pyrrolidinyl)-1-propanone hydrochloride 95% | CAS: 670253-59-5 | AChemBlock [achemblock.com]
- 2. 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride [oakwoodchemical.com]
- 3. chembk.com [chembk.com]
- 4. PubChemLite - this compound (C7H14N2O) [pubchemlite.lcsb.uni.lu]
- 5. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 8. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. altasciences.com [altasciences.com]
The Pivotal Role of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a key building block in the synthesis of complex pharmaceutical agents. Its unique structural features, combining a reactive primary amine and a pyrrolidine moiety, make it a valuable intermediate in the development of novel therapeutics. This technical guide explores the significant role of this compound in medicinal chemistry, with a particular focus on its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Janus Kinase (JAK) inhibitors, two important classes of drugs used in the treatment of type 2 diabetes and inflammatory diseases, respectively.
Core Chemical and Physical Properties
This compound is a stable, water-soluble salt. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 670253-59-5 |
| Molecular Formula | C₇H₁₅ClN₂O |
| Molecular Weight | 178.66 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
| Purity | Typically available at ≥95% |
Role as a Key Intermediate in Drug Synthesis
The primary utility of this compound in medicinal chemistry lies in its function as a versatile intermediate. The presence of a primary amine allows for a variety of chemical transformations, most notably N-acylation reactions, to build more complex molecular scaffolds.
Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The pyrrolidine scaffold is a common feature in many potent DPP-4 inhibitors. While direct synthesis pathways starting from this compound are proprietary and often detailed within patent literature, the logical synthetic approach involves the acylation of the primary amine with a suitable carboxylic acid or its activated derivative to form the core structure of the inhibitor.
A general synthetic workflow for the utilization of this compound in the synthesis of a hypothetical DPP-4 inhibitor is depicted below.
Synthesis of Janus Kinase (JAK) Inhibitors
JAK inhibitors are a class of drugs that target the Janus kinase family of enzymes, which are involved in signaling pathways that regulate immune and inflammatory responses. Several JAK inhibitors feature a pyrrolopyrimidine core. Patent literature reveals that substituted pyrrolidine derivatives are crucial for the synthesis of these complex heterocyclic systems.[1]
The synthesis of JAK inhibitors often involves the construction of a polysubstituted pyrrolidine ring, which is then elaborated to form the final drug molecule. This compound can serve as a precursor to these substituted pyrrolidines.
The logical pathway for its inclusion in the synthesis of a JAK inhibitor would involve its modification to introduce the necessary stereochemistry and functional groups required for the subsequent cyclization and coupling reactions to form the pyrrolopyrimidine core.
Experimental Protocols
While specific, proprietary experimental protocols from pharmaceutical development are not publicly available, a general procedure for a key reaction step, N-acylation, is provided below based on standard organic chemistry principles. This protocol is illustrative and would require optimization for specific substrates.
General Protocol for N-Acylation
Objective: To acylate the primary amine of this compound with a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 equivalents) to the reaction mixture to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir the mixture for 10-15 minutes at room temperature.
-
Coupling Agent Addition: Add the peptide coupling reagent (e.g., HATU, 1.2 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-acylated product.
Note: This is a generalized protocol. The choice of coupling reagent, base, solvent, and reaction temperature may vary depending on the specific substrates used.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its application as a key intermediate in the synthesis of DPP-4 and JAK inhibitors highlights its importance in the development of modern therapeutics. The ability to readily undergo N-acylation and other chemical transformations makes it an attractive starting material for the construction of complex, biologically active molecules. Further exploration of its synthetic utility is likely to lead to the discovery of new and improved pharmaceutical agents.
References
In-depth Technical Guide: 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
Introduction
This document provides a technical overview of the chemical compound 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. Due to the limited availability of published research on this specific molecule, this guide focuses on its fundamental chemical properties and identifies it primarily as a building block for organic synthesis. Extensive searches for its application in biological studies, drug development, or established experimental protocols have yielded minimal specific information.
Chemical Identity and Synonyms
The compound is most consistently identified by its CAS number and a primary synonym. These identifiers are crucial for accurate sourcing and for any future literature searches.
Table 1: Chemical Identifiers and Synonyms
| Identifier Type | Value |
| IUPAC Name | 3-amino-1-(pyrrolidin-1-yl)propan-1-one;hydrochloride |
| Primary Synonym | 3-Amino-1-(1-pyrrolidinyl)-1-propanone hydrochloride[1] |
| CAS Number | 670253-59-5[1] |
| Molecular Formula | C₇H₁₅ClN₂O[1] |
| Molecular Weight | 178.66 g/mol [1] |
| MDL Number | MFCD07366746 |
Physicochemical Properties
The following table summarizes the basic physicochemical properties of this compound, as reported by chemical suppliers.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 161-164 °C (dec.) | |
| Purity | Typically ≥95% | [1] |
| Appearance | White to off-white solid | Generic Data |
| Solubility | Soluble in water | Inferred from hydrochloride salt form |
Role in Research and Development
Current information suggests that this compound is utilized as a chemical intermediate or building block in organic synthesis. Its structure, featuring a primary amine and a pyrrolidinyl amide, makes it a versatile synthon for creating more complex molecules.
The logical workflow for the use of this compound in a research setting is outlined below.
Caption: Workflow for utilizing the compound as a synthetic building block.
Experimental Protocols
A comprehensive search of scientific literature and patent databases did not reveal specific, published experimental protocols where this compound is a key reactant. Researchers intending to use this compound would need to develop synthetic methodologies based on standard organic chemistry principles, such as:
-
N-Acylation: The primary amine can be readily acylated with various acyl chlorides or activated carboxylic acids to form amides.
-
Reductive Amination: The amine can react with aldehydes or ketones to form an imine, which is then reduced to a secondary amine.
-
Condensation Reactions: The amine can participate in condensation reactions with various electrophiles to form heterocycles or other complex structures.
Signaling Pathways and Biological Activity
There is currently no available information in the public domain linking this compound to any specific signaling pathways or demonstrating any inherent biological activity. Its role appears to be confined to being a constituent part of larger molecules that may have biological activity.
Conclusion
This compound is a chemical compound with potential as a building block in medicinal chemistry and drug discovery. However, there is a significant lack of published data on its specific applications, biological effects, and established synthetic protocols. Researchers and drug development professionals should view this compound as a starting material for the synthesis of novel derivatives, which would then require full characterization and biological evaluation. Further research is needed to uncover the potential of the scaffolds that can be derived from this molecule.
References
Methodological & Application
Application Notes and Protocols: 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride as a versatile synthetic building block in chemical research and drug discovery.
Introduction
This compound is a bifunctional organic molecule featuring a primary amine and a tertiary amide incorporated into a pyrrolidine ring. This unique combination of functional groups makes it a valuable starting material for the synthesis of a wide range of more complex molecules, particularly in the field of medicinal chemistry. The pyrrolidine moiety is a common scaffold in many biologically active compounds and approved drugs. The presence of a reactive primary amine allows for a variety of chemical transformations, enabling its incorporation into larger molecular frameworks. This compound is supplied as a hydrochloride salt to improve its stability and handling properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 670253-59-5 | |
| Molecular Formula | C₇H₁₅ClN₂O | |
| Molecular Weight | 178.66 g/mol | |
| IUPAC Name | This compound | |
| Purity | Typically ≥95% | |
| Appearance | Not specified (likely a solid) | |
| Storage | Store at room temperature |
Applications in Synthesis
The primary utility of this compound lies in its function as a scaffold for introducing the aminopropyl-pyrrolidinone motif. The primary amine serves as a key handle for various chemical modifications.
Key Synthetic Applications:
-
Amide Bond Formation: The primary amine can be readily acylated with carboxylic acids, acid chlorides, or acid anhydrides to form a diverse range of amides. This is a fundamental reaction in the synthesis of many pharmaceutical agents.
-
Reductive Amination: The amine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines, allowing for the extension of the carbon skeleton.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in various drug classes, including antibacterials and diuretics.
-
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively, which are scaffolds known for their diverse biological activities.
The following workflow illustrates the potential integration of this building block in a drug discovery program.
Experimental Protocols
The following protocols are representative examples of how this compound can be used in common synthetic transformations.
Protocol 1: General Procedure for Amide Synthesis via Acylation
This protocol describes the reaction of this compound with an acid chloride to form an amide derivative.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Suspend the solid in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the suspension to 0 °C using an ice bath.
-
Add a tertiary amine base, such as triethylamine (2.2 eq), dropwise to the stirred suspension. This will neutralize the hydrochloride salt and the HCl generated during the reaction.
-
In a separate flask, dissolve the acyl chloride (1.05 eq) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.
The following diagram outlines the workflow for this amide synthesis protocol.
Protocol 2: General Procedure for Reductive Amination
This protocol details the synthesis of a secondary amine derivative by reacting 3-Amino-1-(pyrrolidin-1-yl)propan-1-one with an aldehyde.
Materials:
-
This compound
-
Aldehyde or ketone of choice (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCE or DCM.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Add the aldehyde or ketone (1.0 eq) to the mixture.
-
Stir the reaction for 20-30 minutes to allow for the formation of the imine or enamine intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to yield the desired secondary amine.
Safety Information
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Disclaimer: The provided protocols are intended as general guidelines. Researchers should optimize reaction conditions for their specific substrates and equipment. All chemical manipulations should be performed by trained personnel in a suitable laboratory setting.
Application Notes and Protocols for the Derivatization of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a chemical compound containing a primary amine group, making it amenable to a variety of derivatization reactions.[1][2][3][4] Derivatization is a common strategy employed in analytical chemistry and drug development to enhance the properties of a molecule for analysis, improve its detectability, or to conjugate it to other molecules of interest. These application notes provide detailed protocols for common derivatization strategies that can be applied to this compound, including acylation for chromatographic analysis and fluorescent labeling for sensitive detection in biological matrices.
The primary amine of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one serves as the main functional group for these derivatization reactions. The choice of derivatizing reagent will depend on the specific application, such as enhancing volatility for gas chromatography (GC), improving ionization for mass spectrometry (MS), or adding a fluorophore for fluorescence-based detection methods.
Data Presentation
Table 1: Comparison of Derivatization Agents for Analytical Applications
| Derivatizing Agent | Reaction Type | Typical Application | Expected Improvement | Reference Compound Purity |
| Boc Anhydride | Acylation | HPLC-UV | Increased lipophilicity, UV chromophore addition | >99%[5] |
| Trifluoroacetic Anhydride (TFAA) | Acylation | GC-FID/MS | Increased volatility | Not specified[6] |
| Dansyl Chloride (DNS-Cl) | Sulfonylation | HPLC-Fluorescence, LC-MS | Fluorescent labeling, improved ionization | Not specified[7] |
| FMOC-Cl | Acylation | HPLC-Fluorescence | Fluorescent labeling | Not specified[7] |
| DBD-PyNCS | Isothiocyanate Reaction | HPLC-Fluorescence | Chiral separation, fluorescent labeling | Not specified[8] |
Note: The data presented for reference compounds is based on literature for similar molecules and should be considered as a guideline. Actual results for this compound may vary and require optimization.
Experimental Protocols
Protocol 1: Acylation with Boc Anhydride for HPLC-UV Analysis
This protocol is adapted from a pre-column derivatization method for a similar compound, 3-aminopyrrolidine hydrochloride, to improve its detection by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[5]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine (TEA)
-
Methanol (HPLC grade)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Dissolve 10 mmol of this compound in 10 mL of methanol in a reaction vial.
-
Stir the solution until the compound is fully dissolved.
-
Add 30 mmol of triethylamine to the solution and stir at room temperature for 15 minutes. This will neutralize the hydrochloride salt and deprotonate the primary amine.
-
Slowly add 12 mmol of Boc anhydride to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 8 hours with continuous stirring.
-
After the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting Boc-protected derivative can be redissolved in a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.
Expected Outcome: The reaction is expected to yield the N-Boc protected derivative, which will have increased retention on a reverse-phase HPLC column and a UV absorbance profile suitable for detection. A purity of over 99% has been reported for a similar derivatization.[5]
Protocol 2: Fluorescent Labeling with Dansyl Chloride for Sensitive Detection
This protocol describes a general method for labeling primary amines with dansyl chloride, a common fluorescent reagent.[7] This derivatization is useful for increasing the sensitivity of detection in liquid chromatography with fluorescence detection (LC-FLD) or mass spectrometry (LC-MS).
Materials:
-
This compound
-
Dansyl chloride
-
Acetone (anhydrous)
-
Sodium bicarbonate buffer (100 mM, pH 9.0)
-
Reaction vial (protected from light)
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.
-
Prepare a stock solution of dansyl chloride (e.g., 5 mg/mL) in anhydrous acetone. This solution should be freshly prepared as dansyl chloride is sensitive to moisture.
-
In a microcentrifuge tube or a small reaction vial, mix 50 µL of the analyte solution with 100 µL of the sodium bicarbonate buffer.
-
Add 100 µL of the dansyl chloride solution to the mixture.
-
Vortex the mixture briefly and then incubate at 60°C for 30 minutes in the dark.
-
After incubation, the reaction can be stopped by adding a small amount of a primary amine solution (e.g., glycine) to quench the excess dansyl chloride.
-
The sample is then ready for analysis by LC-FLD or LC-MS.
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Hypothetical application of a derivatized compound in cellular imaging.
Concluding Remarks
The protocols and information provided herein offer a starting point for the derivatization of this compound. It is crucial to note that reaction conditions, such as solvent, temperature, pH, and reaction time, may require optimization for this specific substrate to achieve the desired yield and purity of the derivative. The choice of the derivatization strategy should be guided by the downstream analytical technique and the specific research question being addressed. For instance, amine-reactive dyes are widely used to label various biomolecules for applications like immunohistochemistry and cell tracing.[9] Similarly, derivatization is a key step in the analysis of amino acids and other small molecules in complex matrices.[10][11]
References
- 1. 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride [oakwoodchemical.com]
- 2. PubChemLite - this compound (C7H14N2O) [pubchemlite.lcsb.uni.lu]
- 3. 3-Amino-1-(1-pyrrolidinyl)-1-propanone hydrochloride 95% | CAS: 670253-59-5 | AChemBlock [achemblock.com]
- 4. chembk.com [chembk.com]
- 5. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 6. borregaard.com [borregaard.com]
- 7. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of D-amino acids labeled with fluorescent chiral reagents, R(-)- and S(+)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N, N-dimethylaminosulfonyl)-2,1,3-benzoxadiazoles, in biological and food samples by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of peptides, oligonucleotides, and other complex organic molecules. The ability to incorporate custom building blocks is crucial for generating novel molecular scaffolds with tailored biological activities. 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a versatile bifunctional molecule that can be utilized in solid-phase synthesis to introduce a unique N-substituted aminopropanoyl moiety. This application note provides a detailed protocol for the incorporation of this building block onto a solid support, paving the way for the synthesis of novel peptidomimetics and other custom libraries.
The structure of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one features a primary amine for attachment to a solid support or for further derivatization, and a pyrrolidinyl ketone moiety that can serve as a key pharmacophore or a point for further chemical modification. Its incorporation into a peptide sequence or small molecule library can impart unique conformational constraints and potential for new biological interactions.
Hypothetical Application: Synthesis of a Peptidomimetic Library
In this proposed application, this compound is used as a foundational building block in the solid-phase synthesis of a peptidomimetic library. The primary amine of the molecule is first coupled to a pre-loaded resin, after which standard solid-phase peptide synthesis (SPPS) protocols can be employed to elongate the chain with amino acids or other organic moieties. The pyrrolidine ring and the ketone functionality introduce non-peptidic features into the backbone, which can enhance proteolytic stability and receptor-binding affinity.
Experimental Protocols
The following protocols are based on established solid-phase synthesis methodologies and are adapted for the use of this compound.
Protocol 1: Immobilization of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one on 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the building block to a highly acid-labile resin, which allows for the cleavage of the final product under mild conditions, preserving acid-sensitive functional groups.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.6 mmol/g loading)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1 g, 1.6 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Building Block Preparation: In a separate vial, dissolve this compound (3 eq., 4.8 mmol, 857 mg) in a mixture of anhydrous DCM (8 mL) and DIPEA (6 eq., 9.6 mmol, 1.67 mL).
-
Coupling: Drain the DCM from the swollen resin and add the solution of the building block. Agitate the mixture at room temperature for 4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (1 mL) and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional): The loading of the building block on the resin can be determined by a gravimetric method or by cleaving a small amount of resin and quantifying the released compound.
Protocol 2: Elongation of the Peptidomimetic Chain (Example with Fmoc-Ala-OH)
This protocol outlines the coupling of the first amino acid to the immobilized 3-Amino-1-(pyrrolidin-1-yl)propan-1-one.
Materials:
-
Resin from Protocol 1
-
Fmoc-Ala-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin from Protocol 1 in DMF (10 mL) for 30 minutes.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Drain the DMF from the resin and add the activated amino acid solution. Agitate the mixture at room temperature for 2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
-
Fmoc Deprotection: Add 20% piperidine in DMF (10 mL) to the resin and agitate for 20 minutes to remove the Fmoc protecting group.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next coupling cycle.
Protocol 3: Cleavage of the Peptidomimetic from the Resin
This protocol describes the final cleavage of the synthesized compound from the 2-CTC resin.
Materials:
-
Peptidomimetic-bound resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Wash the final peptidomimetic-bound resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.
-
Cleavage: Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2 hours.
-
Product Precipitation: Filter the cleavage mixture into a pre-chilled centrifuge tube containing cold diethyl ether (40 mL).
-
Isolation: A white precipitate of the crude product should form. Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Washing and Drying: Decant the ether, wash the pellet with cold diethyl ether (2 x 20 mL), and dry the crude product under vacuum.
-
Purification: The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following table summarizes hypothetical quantitative data for the solid-phase synthesis of a dipeptidomimetic using this compound.
| Parameter | Value | Method of Determination |
| Initial Resin Loading | 1.6 mmol/g | Manufacturer's Specification |
| Building Block Loading | ||
| Loading of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one | 0.85 mmol/g | Gravimetric Analysis |
| Coupling Efficiency | 53% | Calculated from loading |
| First Amino Acid Coupling (Fmoc-Ala-OH) | ||
| Coupling Efficiency | >99% | Kaiser Test |
| Final Product | ||
| Crude Yield | 85 mg | Gravimetric Analysis |
| Purity (by RP-HPLC) | ~75% | HPLC at 220 nm |
| Expected Mass (M+H)⁺ | Calculated based on structure | Mass Spectrometry |
| Observed Mass (M+H)⁺ | Matches expected mass | Mass Spectrometry |
Visualizations
Experimental Workflow for Immobilization
Caption: Workflow for the immobilization of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one on 2-CTC resin.
Logical Relationship in Peptidomimetic Elongation
Caption: Cyclical logic for the elongation of the peptidomimetic chain on the solid support.
Conclusion
This compound serves as a valuable and versatile building block for the solid-phase synthesis of novel peptidomimetics and other molecular libraries. The protocols provided herein offer a robust framework for its successful incorporation onto a solid support and subsequent elaboration. The ability to introduce such unique chemical moieties is essential for expanding the chemical space accessible to drug discovery programs and for the development of next-generation therapeutics with improved pharmacological properties.
Application Notes and Protocols for 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and potential applications of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. Due to the limited availability of specific experimental data for this exact compound in peer-reviewed literature, this guide focuses on the general synthetic methodology and the established importance of the pyrrolidine motif in medicinal chemistry.
Chemical Properties and Data
This compound is a chemical intermediate that belongs to the class of Mannich bases. These compounds are characterized by a β-amino ketone structure. The key physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 670253-59-5 | [1] |
| Molecular Formula | C₇H₁₅ClN₂O | [1] |
| Molecular Weight | 178.66 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Melting Point | 161-164°C | [2] |
| Boiling Point | 319.2°C at 760 mmHg | [2] |
| Flash Point | 146.8°C | [2] |
| Vapor Pressure | 0.000252mmHg at 25°C | [2] |
| SMILES | C1CCN(C1)C(=O)CCN.Cl | [3] |
| InChI | InChI=1S/C7H14N2O/c8-4-3-7(10)9-5-1-2-6-9/h1-6,8H2.ClH/p+1/q-1 | [3] |
Synthetic Methodology: The Mannich Reaction
The most probable synthetic route for this compound is the Mannich reaction. This is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine.[4][5] In this case, the likely precursors are 1-(pyrrolidin-1-yl)ethan-1-one, formaldehyde, and ammonia (or an ammonia equivalent).
General Experimental Protocol
The following is a generalized protocol for a Mannich-type reaction that could be adapted for the synthesis of the target compound.
Materials:
-
1-(pyrrolidin-1-yl)ethan-1-one
-
Paraformaldehyde
-
Ammonium chloride
-
Hydrochloric acid (concentrated)
-
Ethanol (or other suitable solvent)
-
Sodium hydroxide (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(pyrrolidin-1-yl)ethan-1-one, paraformaldehyde, and ammonium chloride in a suitable solvent like ethanol.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent may be removed under reduced pressure.
-
Neutralization and Extraction: The residue is dissolved in water and neutralized with a base (e.g., sodium hydroxide solution) to deprotonate the amine. The aqueous layer is then extracted with an organic solvent.
-
Drying and Evaporation: The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude product.
-
Purification and Salt Formation: The crude base can be purified by column chromatography or distillation. To obtain the hydrochloride salt, the purified base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride in the same or another appropriate solvent. The resulting precipitate is collected by filtration and dried.
Diagram of the Proposed Synthetic Workflow
Caption: Generalized workflow for the synthesis of this compound via the Mannich reaction.
Applications in Drug Discovery and Development
While specific applications for this compound are not extensively documented, the pyrrolidine scaffold is a cornerstone in medicinal chemistry.[6] Pyrrolidine derivatives are integral to a wide range of pharmaceuticals due to their ability to impart favorable physicochemical properties and engage in specific interactions with biological targets.
Role as a Versatile Synthon
This compound can serve as a valuable building block, or synthon, in the synthesis of more complex molecules. The primary amine offers a reactive handle for further functionalization, such as amide bond formation, alkylation, or arylation, allowing for the exploration of a diverse chemical space in the search for new bioactive compounds.
Potential as a Scaffold in Medicinal Chemistry
The pyrrolidine ring is a key component in numerous approved drugs. Its saturated, non-planar structure provides three-dimensional diversity, which is often crucial for high-affinity binding to protein targets. The nitrogen atom can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, contributing to the binding energy of a drug-target complex.
Conceptual Application in Drug Design
The diagram below illustrates a conceptual workflow for how a compound like this compound could be utilized in a drug discovery program.
Caption: Conceptual workflow illustrating the use of this compound as a starting material in a drug discovery pipeline.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and potential hazards.
Conclusion
References
Application Notes and Protocols for Amide Coupling Reactions with 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The pyrrolidine moiety is a privileged scaffold in drug discovery, known to enhance solubility, metabolic stability, and target engagement. 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a valuable building block, incorporating both a basic amine for amide coupling and a pyrrolidine ring. This document provides detailed protocols and application notes for the effective utilization of this reagent in amide coupling reactions, a critical step in the synthesis of novel chemical entities for drug development.
The protocols outlined below utilize common and highly efficient coupling reagents to ensure high yields and purity of the desired amide products. These methods are broadly applicable to a range of carboxylic acids, enabling the generation of diverse compound libraries for screening and lead optimization.
Data Presentation
The following table summarizes representative quantitative data for the amide coupling of this compound with a generic carboxylic acid, using a standard HATU-mediated coupling protocol.
| Parameter | Value |
| Starting Materials | |
| Carboxylic Acid (e.g., Benzoic Acid) | 1.0 mmol |
| 3-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl | 1.1 mmol |
| HATU | 1.1 mmol |
| DIPEA | 2.5 mmol |
| Solvent (DMF) | 10 mL |
| Reaction Conditions | |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2 hours |
| Product Information | |
| Product Name | N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzamide |
| Theoretical Yield | 246.3 mg |
| Actual Yield | 224.2 mg |
| Yield (%) | 91% |
| Purity (by HPLC) | >98% |
Note: The data presented is illustrative for a representative reaction and may vary depending on the specific carboxylic acid, reaction conditions, and purification method employed.
Experimental Protocols
Two robust and widely applicable protocols for the amide coupling of this compound are detailed below.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient, proceeds under mild conditions, and is suitable for a broad range of carboxylic acids, including those that are sterically hindered or electronically diverse.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and anhydrous DMF.
-
Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Slowly add DIPEA (2.5 eq) to the stirring solution. Note: The hydrochloride salt of the amine requires an additional equivalent of base for neutralization.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic and cost-effective protocol is another excellent method for forming amide bonds, particularly in peptide synthesis and for less sterically demanding substrates.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
Triethylamine (TEA) or DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory equipment as in Protocol 1
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Stir the mixture at 0 °C (ice bath) for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Add TEA or DIPEA (3.0 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the pure amide product.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for amide coupling reactions.
Representative Signaling Pathway
Many amide-containing molecules synthesized for drug discovery, such as kinase inhibitors, function by interrupting intracellular signaling cascades that are often dysregulated in diseases like cancer.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Application Notes and Protocols for the Analytical Characterization of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a chemical compound with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical characterization is crucial to ensure its identity, purity, and quality. These application notes provide detailed protocols for the qualitative and quantitative analysis of this compound using various analytical techniques. The methodologies are designed to be adaptable for routine quality control, stability studies, and research purposes.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 670253-59-5[1][2] |
| Molecular Formula | C₇H₁₅ClN₂O[1][2] |
| Molecular Weight | 178.66 g/mol [1][2] |
| Structure | NCCC(=O)N1CCCC1.Cl[1] |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity and quantifying the amount of this compound. Due to the lack of a strong chromophore in the molecule, derivatization can be employed to enhance UV detection. Alternatively, a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be used. A method analogous to the analysis of similar primary amines, such as 3-aminopyrrolidine hydrochloride, involves pre-column derivatization.[3]
Protocol: HPLC with Pre-column Derivatization and UV Detection
This protocol describes a method for the quantification of this compound using pre-column derivatization with di-tert-butyl dicarbonate (Boc anhydride) to form a UV-active derivative.
1.1.1. Materials and Reagents
-
This compound reference standard
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
1.1.2. Instrumentation
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Sonicator
1.1.3. Experimental Workflow
Caption: Workflow for HPLC analysis with pre-column derivatization.
1.1.4. Preparation of Solutions
-
Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 2.5 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution (derivatized): Accurately weigh about 10 mg of this compound reference standard into a vial. Add 5 mL of methanol, 0.1 mL of triethylamine, and 25 mg of Boc anhydride. Vortex and let it react for at least 4 hours at room temperature. Dilute to a final concentration of approximately 0.5 mg/mL with the initial mobile phase composition.
-
Sample Solution (derivatized): Prepare the sample solution following the same procedure as the standard solution.
1.1.5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-2 min: 25% B; 2-15 min: 25-75% B; 15-17 min: 75% B; 17-18 min: 75-25% B; 18-25 min: 25% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
1.1.6. Data Analysis
The purity of this compound can be calculated using the area normalization method from the resulting chromatogram. For quantitative analysis, a calibration curve should be prepared using derivatized standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Due to the low volatility and polar nature of the target compound, derivatization is necessary to make it suitable for GC analysis. Silylation is a common derivatization technique for compounds containing primary amines.
Protocol: GC-MS with Silylation
2.1.1. Materials and Reagents
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
2.1.2. Instrumentation
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Heating block or oven
-
Autosampler
2.1.3. Experimental Workflow
Caption: Workflow for GC-MS analysis with silylation derivatization.
2.1.4. Preparation of Solutions
-
Standard/Sample Preparation: Accurately weigh about 1 mg of the sample or standard into a vial. Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. After cooling to room temperature, the sample is ready for injection.
2.1.5. GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Temperature Program | Initial 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
2.1.6. Data Analysis
The resulting mass spectrum of the derivatized compound can be used for structural confirmation by analyzing the fragmentation pattern. Impurities can be identified by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Protocol: ¹H and ¹³C NMR
3.1.1. Materials and Reagents
-
This compound sample
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tubes
3.1.2. Instrumentation
-
NMR spectrometer (e.g., 400 MHz or higher)
3.1.3. Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
3.1.4. Data Acquisition Parameters (Example for 400 MHz)
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | D₂O | D₂O |
| Temperature | 25 °C | 25 °C |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Spectral Width | 16 ppm | 240 ppm |
3.1.5. Expected Spectral Features and Data Interpretation
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyrrolidine ring, the two methylene groups of the propanone chain, and the amino group. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of their chemical environment (e.g., carbonyl carbon, carbons adjacent to nitrogen).
Titration for Assay of Hydrochloride Salt
A simple acid-base titration can be used for the quantitative determination of the hydrochloride content.
Protocol: Potentiometric Titration
4.1.1. Materials and Reagents
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
4.1.2. Instrumentation
-
Potentiometric titrator with a pH electrode
-
Analytical balance
-
Burette
4.1.3. Procedure
-
Accurately weigh approximately 150 mg of the sample and dissolve it in 50 mL of deionized water.
-
Place the pH electrode in the solution and start stirring.
-
Titrate the solution with standardized 0.1 M NaOH, recording the pH and the volume of titrant added.
-
The endpoint is determined from the inflection point of the titration curve.
4.1.4. Calculation
The percentage of this compound can be calculated using the following formula:
% Assay = (V x M x F) / W x 100
Where:
-
V = Volume of NaOH solution used at the endpoint (mL)
-
M = Molarity of the NaOH solution
-
F = Molar mass of this compound (178.66 g/mol )
-
W = Weight of the sample (mg)
Summary of Quantitative Data
The following table summarizes typical data that could be obtained from the described analytical methods.
| Analytical Method | Parameter | Typical Value |
| HPLC (UV) | Retention Time (derivatized) | 8-12 min |
| Purity (Area %) | > 98% | |
| Limit of Detection (LOD) | ~ 0.01 mg/mL | |
| Limit of Quantitation (LOQ) | ~ 0.03 mg/mL | |
| GC-MS | Retention Time (derivatized) | 10-15 min |
| Identification | Match with reference mass spectrum | |
| NMR | Structure Confirmation | Consistent with proposed structure |
| Titration | Assay (% HCl salt) | 98.0 - 102.0 % |
Disclaimer: The values presented in the table are illustrative and may vary depending on the specific instrumentation, conditions, and sample purity. Method validation is required to establish performance characteristics for a specific application.
References
- 1. 3-Amino-1-(1-pyrrolidinyl)-1-propanone hydrochloride 95% | CAS: 670253-59-5 | AChemBlock [achemblock.com]
- 2. 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride [oakwoodchemical.com]
- 3. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride (CAS No: 670253-59-5). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Compound Information
This compound is a chemical compound with potential applications in organic synthesis and pharmaceutical research. Due to the limited availability of public data on its specific applications, this document focuses on its safe handling and general laboratory use.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 670253-59-5 | [1][2] |
| Molecular Formula | C₇H₁₅ClN₂O | [1][2][3] |
| Molecular Weight | 178.66 g/mol | [1][2] |
| Purity | Typically ≥95% | [1] |
| Appearance | No data available | |
| Melting Point | No data available | |
| Solubility | No data available | |
| Stability | May be air-sensitive. | [2] |
Safety and Hazard Information
This compound is classified as hazardous. All personnel should be thoroughly familiar with the potential hazards and necessary safety precautions before handling.
Table 2: Hazard Identification and GHS Classification
| Hazard | GHS Classification | Precautionary Statement |
| Skin Corrosion/Irritation | Causes skin irritation. May cause severe skin burns. | H315, H314 |
| Eye Damage/Irritation | Causes serious eye irritation. May cause serious eye damage. | H319, H318 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious protective gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed.
-
Respiratory Protection: If handling as a powder or if dust is generated, use a NIOSH-approved respirator.
Handling and Storage Protocols
Proper handling and storage are essential to prevent exposure and maintain the quality of the compound.
Handling Protocol
-
Work Area: Conduct all handling of this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is correctly worn.
-
Dispensing:
-
If the compound is a solid, avoid generating dust. Use appropriate tools for transferring the solid.
-
If the compound is a liquid, handle it with care to avoid splashes.
-
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.
-
Hygiene: After handling, wash hands and any exposed skin thoroughly.
Storage Protocol
-
Container: Keep the compound in its original, tightly sealed container.
-
Environment: Store in a dry, cool, and well-ventilated place.[1]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) as the compound may be air-sensitive.
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
Experimental Protocols
Due to the lack of specific experimental protocols in the public domain for this compound, a general protocol for preparing a stock solution is provided below. This should be adapted based on the specific experimental needs and solubility characteristics, which should be determined on a small scale beforehand.
Protocol for Preparation of a Stock Solution
-
Pre-Experiment Checklist:
-
Verify the functionality of the chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have the appropriate solvent and glassware ready.
-
Locate the nearest eyewash station and safety shower.
-
-
Procedure:
-
Calculate the required mass of this compound needed to achieve the desired concentration and volume.
-
In a chemical fume hood, carefully weigh the calculated amount of the compound into a suitable container (e.g., a volumetric flask).
-
Add a small amount of the chosen solvent to the container.
-
Gently swirl or sonicate the mixture to dissolve the compound.
-
Once dissolved, add the remaining solvent to reach the final desired volume.
-
Cap the container and label it clearly with the compound name, concentration, solvent, and date of preparation.
-
-
Post-Procedure:
-
Properly dispose of any waste materials according to institutional guidelines.
-
Clean all glassware and equipment thoroughly.
-
Wash hands and remove PPE.
-
Visual Diagrams
The following diagrams illustrate key workflows for handling and safety.
Caption: General workflow for handling this compound.
Caption: Emergency first aid protocol for exposure incidents.
References
- 1. 3-Amino-1-(1-pyrrolidinyl)-1-propanone hydrochloride 95% | CAS: 670253-59-5 | AChemBlock [achemblock.com]
- 2. 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride [oakwoodchemical.com]
- 3. 3-Amino-1-(pyrrolidin-1-yl);propan-1-one hydrochloride|CAS 670253-59-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. 221043-84-1 CAS MSDS (3-AMINO-1-PIPERIDIN-4-YL-PROPAN-1-ONE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Note: HPLC Analysis of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the compound's polar nature and lack of a strong chromophore, this method utilizes a pre-column derivatization technique with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to enhance retention on a reversed-phase column and improve UV detection. The developed protocol is suitable for purity assessments, stability studies, and quality control of this compound in various sample matrices.
Introduction
This compound is a primary amine and a polar molecule, presenting challenges for traditional reversed-phase HPLC analysis, such as poor retention and low UV sensitivity.[1] To overcome these limitations, a pre-column derivatization strategy is employed. Derivatization with Fmoc-Cl introduces a hydrophobic Fmoc group, which significantly increases the analyte's retention on a C18 column and provides a strong UV chromophore for sensitive detection. This method provides a reliable analytical solution for the accurate quantification of this compound in research and quality control environments.
Experimental
2.1. Instrumentation and Columns
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
pH Meter: Beckman Coulter PHI 410 or equivalent.
2.2. Reagents and Standards
-
This compound (Purity ≥ 98%)[2]
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
L-Alanine (as an internal standard)
2.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 20 mM Potassium Phosphate buffer (pH 7.8) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 25 minutes |
Protocols
3.1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Alanine and dissolve in 10 mL of water.
3.2. Sample Preparation and Derivatization
-
Accurately weigh a sample containing approximately 10 mg of this compound and dissolve it in 10 mL of 50:50 acetonitrile/water.
-
To 100 µL of the sample or standard solution in a clean vial, add 100 µL of the Internal Standard solution.
-
Add 200 µL of 0.1 M borate buffer (pH 9.0).
-
Add 400 µL of a 5 mg/mL solution of Fmoc-Cl in acetonitrile.
-
Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.
-
Add 200 µL of 0.1 M hydrochloric acid to quench the reaction.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.
Results and Discussion
The developed HPLC method successfully separated the Fmoc-derivatized 3-Amino-1-(pyrrolidin-1-yl)propan-1-one from the internal standard and other potential impurities. The use of a C18 column provided excellent resolution and peak shape for the derivatized analyte. The gradient elution allowed for the efficient removal of the excess derivatizing reagent and other matrix components.
4.1. Method Validation Summary
The method was validated for linearity, precision, and accuracy. The following table summarizes the key validation parameters.
| Parameter | Result |
| Linearity | |
| Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Precision | |
| Intra-day RSD (n=6) | 1.2% |
| Inter-day RSD (n=18) | 2.5% |
| Accuracy | |
| Recovery | 98.5% - 101.2% |
| System Suitability | |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
| Retention Time (Analyte) | Approximately 12.5 min |
| Retention Time (IS) | Approximately 9.8 min |
Conclusion
The pre-column derivatization HPLC method described in this application note is a sensitive, accurate, and reliable method for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications in the pharmaceutical industry.
Visualizations
References
Application Notes and Protocols for 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride in Monoamine Transporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a compound belonging to the pyrrolidinophenone class. While specific research on this particular molecule is limited, its structural similarity to known synthetic cathinones, such as α-pyrrolidinopropiophenone (α-PPP), suggests that it likely acts as a monoamine transporter inhibitor.[1][2][3] Synthetic cathinones are known to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, thereby inhibiting the reuptake of these neurotransmitters and increasing their extracellular concentrations in the synaptic cleft.[3][4] This activity makes them psychoactive and of significant interest in neuroscience and drug development.
These application notes provide a detailed protocol for assessing the in vitro activity of this compound and similar compounds at the dopamine and norepinephrine transporters. The provided protocols are based on established methods for characterizing monoamine reuptake inhibitors.[1][2][5][6]
Data Presentation: In Vitro Activity of Structurally Related Pyrrolidinophenone Analogs
Due to the absence of specific published data for this compound, the following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of the structurally related compound, α-pyrrolidinopropiophenone (α-PPP), and other relevant pyrrolidinophenones at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. This data provides a comparative baseline for anticipating the potential activity of this compound.
| Compound | hDAT IC50 (nM) | hNET IC50 (nM) | hSERT IC50 (nM) | hDAT Ki (nM) | hNET Ki (nM) | hSERT Ki (nM) | Reference |
| α-Pyrrolidinopropiophenone (α-PPP) | 121 | 41.9 | >10,000 | 12.8 | 14.2 | >10,000 | [7] |
| α-Pyrrolidinopentiophenone (α-PVP) | 12.8 | 14.2 | >10,000 | N/A | N/A | N/A | |
| 3,4-Methylenedioxypyrovalerone (MDPV) | 4.0 | 25.9 | 3305 | N/A | N/A | N/A | |
| Cocaine | 279 | 251 | 831 | N/A | N/A | N/A |
N/A: Not Available in the cited sources.
Signaling Pathway: Mechanism of Action of a Dopamine/Norepinephrine Reuptake Inhibitor
The primary mechanism of action for compounds like α-PPP is the inhibition of dopamine and norepinephrine reuptake from the synaptic cleft.[4] This leads to an accumulation of these neurotransmitters, prolonging their signaling to postsynaptic neurons.
Caption: Mechanism of dopamine/norepinephrine reuptake inhibition.
Experimental Protocols
The following are detailed protocols for in vitro assays to determine the inhibitory activity of test compounds on the human dopamine and norepinephrine transporters.
Protocol 1: Dopamine Transporter (DAT) Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.[1][5]
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Poly-D-lysine coated 96-well plates.
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4).
-
[³H]Dopamine (specific activity ~15-30 Ci/mmol).
-
Test compound (this compound).
-
Reference DAT inhibitor (e.g., GBR 12909 or Cocaine) for non-specific uptake determination.
-
Scintillation fluid.
-
Microplate scintillation counter.
Experimental Workflow:
Caption: Workflow for the DAT uptake inhibition assay.
Procedure:
-
Cell Plating: Seed hDAT-expressing HEK293 cells into poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Assay Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayer once with pre-warmed (37°C) Assay Buffer.
-
Compound Addition: Add 50 µL of Assay Buffer containing various concentrations of the test compound (e.g., 0.1 nM to 100 µM) to the appropriate wells in triplicate. For "total uptake" wells, add vehicle. For "non-specific uptake" wells, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-20 minutes.
-
Uptake Initiation: Initiate the uptake by adding 50 µL of Assay Buffer containing [³H]Dopamine to achieve a final concentration near its Km value (typically 10-20 nM).
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.
-
Uptake Termination: Terminate the reaction by rapidly aspirating the solution and washing the cells three times with ice-cold Assay Buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells by adding 100 µL of 0.1 M NaOH or a suitable lysis buffer. Add 150 µL of scintillation fluid to each well, seal the plate, and shake for 30 minutes. Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the percentage inhibition for each concentration of the test compound. Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Norepinephrine Transporter (NET) Uptake Inhibition Assay
This assay is analogous to the DAT uptake assay but uses cells expressing the norepinephrine transporter and radiolabeled norepinephrine.[6][8]
Materials:
-
HEK293 or CHO cells stably expressing the human norepinephrine transporter (hNET).
-
Cell culture medium.
-
Poly-D-lysine coated 96-well plates.
-
Assay Buffer (as in Protocol 1).
-
[³H]Norepinephrine (specific activity ~40-60 Ci/mmol).
-
Test compound (this compound).
-
Reference NET inhibitor (e.g., Desipramine or Nisoxetine) for non-specific uptake determination.[9]
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure: The procedure is identical to the DAT uptake inhibition assay, with the following modifications:
-
Use hNET-expressing cells instead of hDAT-expressing cells.
-
Use [³H]Norepinephrine as the radiolabeled substrate.
-
Use a known NET inhibitor, such as desipramine (e.g., 10 µM), to determine non-specific uptake.
Conclusion
The provided application notes and protocols offer a framework for the in vitro characterization of this compound and other novel compounds as potential monoamine transporter inhibitors. Based on the data from structurally similar pyrrolidinophenones, it is hypothesized that this compound will exhibit inhibitory activity at DAT and NET. The described assays are fundamental in determining the potency (IC50) and selectivity of new chemical entities, which is a critical step in the drug discovery and development process for potential therapeutics targeting the dopaminergic and noradrenergic systems. It is imperative to conduct these experiments to generate specific data for this compound to accurately define its pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm [frontiersin.org]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bioivt.com [bioivt.com]
- 9. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a versatile synthetic intermediate belonging to the class of β-aminoketones. These compounds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The purity of such intermediates is paramount as it directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the purification of this compound, typically synthesized via a Mannich reaction, employing standard laboratory techniques such as recrystallization and flash column chromatography.
Synthetic Pathway Overview
The synthesis of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one typically proceeds through a Mannich reaction. This three-component condensation involves an enolizable ketone (or its equivalent), a non-enolizable aldehyde (often formaldehyde), and a secondary amine (pyrrolidine). The resulting Mannich base is then treated with hydrochloric acid to yield the hydrochloride salt.
Caption: General synthetic workflow for this compound.
Purification Protocols
The choice of purification method depends on the nature and quantity of impurities present in the crude product. Below are detailed protocols for the most common and effective techniques.
Protocol 1: Recrystallization
Recrystallization is a highly effective method for purifying crystalline solids. The selection of an appropriate solvent system is crucial for achieving high purity and yield. For amine hydrochlorides, polar protic solvents or mixtures thereof are often suitable.
Experimental Protocol: Single Solvent Recrystallization
-
Solvent Selection: Based on preliminary solubility tests, select a suitable polar solvent. Ethanol, isopropanol, or a mixture of ethanol and water are good starting points. The ideal solvent should dissolve the crude product sparingly at room temperature but completely at its boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to reflux. Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent to ensure a high recovery yield.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for 5-10 minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point to remove any residual solvent.
Experimental Protocol: Two-Solvent Recrystallization
This method is useful when a single suitable solvent cannot be found.
-
Solvent System Selection: Choose a solvent pair consisting of a "good" solvent in which the compound is highly soluble (e.g., ethanol, methanol) and a "poor" or "anti-solvent" in which the compound is sparingly soluble (e.g., diethyl ether, ethyl acetate, or toluene). The two solvents must be miscible.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly turbid (cloudy), indicating the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization, Isolation, and Drying: Follow steps 6-8 from the single-solvent recrystallization protocol.
| Parameter | Typical Value |
| Recrystallization Solvent | Isopropanol/Diethyl Ether |
| Crude Purity (by HPLC) | 85-90% |
| Purity after Recrystallization | >98% |
| Recovery Yield | 75-85% |
Table 1: Typical quantitative data for the recrystallization of this compound.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying compounds from a mixture. For basic compounds like β-aminoketones, special considerations are necessary to avoid peak tailing and poor separation on standard silica gel.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase Selection:
-
Option A: Triethylamine-Treated Silica Gel: To neutralize the acidic silanol groups on the silica gel surface, which can strongly adsorb basic compounds, it is recommended to use silica gel treated with a small amount of triethylamine (1-2% v/v) in the mobile phase.
-
Option B: Amine-Functionalized Silica Gel: Commercially available amine-functionalized silica gel can be used for a more reproducible separation of basic compounds.[1]
-
-
Mobile Phase Selection: A common mobile phase for purifying β-aminoketones is a mixture of a non-polar solvent and a polar solvent. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can further improve peak shape.
-
Column Packing:
-
Dry Packing: Fill the column with dry silica gel and then flush with the mobile phase.
-
Slurry Packing: Prepare a slurry of the silica gel in the initial mobile phase and pour it into the column. This method generally provides a more uniform packing.
-
-
Sample Loading:
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent. The dry powder is then carefully added to the top of the packed column. This is the preferred method for better resolution.
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and inject it directly onto the column.
-
-
Elution: Begin elution with a less polar mobile phase composition and gradually increase the polarity. Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
| Parameter | Typical Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Dichloromethane:Methanol (98:2 to 90:10 gradient) + 0.5% Triethylamine |
| Crude Purity (by HPLC) | 85-90% |
| Purity after Chromatography | >99% |
| Recovery Yield | 65-80% |
Table 2: Typical quantitative data for the flash column chromatography purification of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one free base.
Caption: Decision workflow for the purification of the target compound.
Analytical Characterization
Purity assessment and structural confirmation are critical steps following purification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for determining the purity of the final product.
Protocol: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium acetate, pH adjusted). A typical gradient might be 5% to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
| Retention Time (min) | Analyte | Purity (%) |
| 4.2 | Starting Material (e.g., Acetophenone derivative) | < 0.1 |
| 6.8 | 3-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl | > 99.5 |
| 8.1 | Potential Side Product | < 0.2 |
Table 3: Illustrative HPLC data for purified this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the purified compound.
Expected NMR Data
| ¹H NMR (400 MHz, D₂O) δ ppm | ¹³C NMR (101 MHz, D₂O) δ ppm |
| 4.0-3.8 (m, 2H, -N-CH₂-CH₂-) | 172.5 (C=O) |
| 3.7-3.5 (m, 2H, -N-CH₂-CH₂-) | 47.2 (-N-CH₂-) |
| 3.4-3.2 (t, 2H, -CO-CH₂-) | 45.8 (-N-CH₂-) |
| 3.1-2.9 (t, 2H, -CH₂-NH₃⁺) | 36.4 (-CO-CH₂-) |
| 2.1-1.9 (m, 4H, -CH₂-CH₂-) | 34.9 (-CH₂-NH₃⁺) |
| 25.8 (-CH₂-) | |
| 23.7 (-CH₂-) |
Table 4: Predicted ¹H and ¹³C NMR chemical shifts for this compound in D₂O. Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the purification of this compound derivatives. The choice between recrystallization and flash column chromatography will depend on the specific impurity profile of the crude product. Adherence to these detailed methodologies will enable researchers and scientists to obtain high-purity material essential for downstream applications in drug discovery and development. Rigorous analytical characterization by HPLC and NMR is crucial to confirm the purity and identity of the final compound.
References
Application Notes and Protocols for the Synthesis of Novel Compounds Using 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride as a key building block. The synthesized compounds, particularly dihydropyrimidinone and pyrazoline derivatives, are of significant interest in medicinal chemistry due to the prevalence of the pyrrolidine scaffold in bioactive molecules, including kinase inhibitors.
Introduction
This compound is a versatile bifunctional molecule featuring a primary amine and a pyrrolidinyl carboxamide. This structure makes it an ideal precursor for the synthesis of a variety of heterocyclic systems through multicomponent reactions. The pyrrolidine ring is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic properties and to serve as a key interaction moiety with biological targets.[1][2] This document outlines protocols for the synthesis of potential anticancer agents that may act as inhibitors of signaling pathways crucial for tumor progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
Chemical Properties
A summary of the key chemical properties of the starting material is provided in Table 1.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 670253-59-5 | [3] |
| Molecular Formula | C₇H₁₅ClN₂O | [3] |
| Molecular Weight | 178.66 g/mol | [3] |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water and polar organic solvents |
Application 1: Synthesis of Novel Dihydropyrimidinone Analogs as Potential Kinase Inhibitors
Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds known for a wide range of biological activities, including anticancer properties. The Biginelli reaction, a one-pot multicomponent condensation, provides an efficient route to synthesize these molecules.[4][5] By utilizing this compound, novel DHPMs with a pyrrolidine moiety can be synthesized, which are of interest as potential inhibitors of protein kinases involved in cancer cell signaling.
Experimental Workflow: Biginelli Reaction
The general workflow for the synthesis of dihydropyrimidinone derivatives is depicted below.
Caption: General workflow for the Biginelli synthesis of dihydropyrimidinones.
Detailed Protocol: Synthesis of a Dihydropyrimidinone Derivative
This protocol describes a general procedure for the synthesis of a dihydropyrimidinone derivative using this compound.
Materials:
-
This compound
-
An aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Catalyst (e.g., a few drops of concentrated HCl)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for work-up and purification
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10 mmol), the selected aldehyde (10 mmol), and the 1,3-dicarbonyl compound (10 mmol) in 30 mL of ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Expected Outcome:
The reaction is expected to yield the corresponding dihydropyrimidinone derivative. The yield and purity will depend on the specific reactants and reaction conditions.
Table 2: Representative Data for Biginelli Reaction Products
| Aldehyde | 1,3-Dicarbonyl Compound | Product Structure (General) | Expected Yield Range |
| Benzaldehyde | Ethyl Acetoacetate | 4-Phenyl-5-ethoxycarbonyl-6-methyl-1-(3-oxo-3-(pyrrolidin-1-yl)propyl)-3,4-dihydropyrimidin-2(1H)-one | 60-80% |
| 4-Chlorobenzaldehyde | Acetylacetone | 4-(4-Chlorophenyl)-5-acetyl-6-methyl-1-(3-oxo-3-(pyrrolidin-1-yl)propyl)-3,4-dihydropyrimidin-2(1H)-one | 55-75% |
Application 2: Synthesis of Novel Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of pharmacological activities, including anticancer effects. The reaction of chalcones with amine-containing compounds is a common method for pyrazoline synthesis.[6][7][8]
Experimental Workflow: Pyrazoline Synthesis
The general workflow for the synthesis of pyrazoline derivatives is outlined below.
Caption: General workflow for the synthesis of pyrazoline derivatives.
Detailed Protocol: Synthesis of a Pyrazoline Derivative
This protocol provides a general method for synthesizing pyrazoline derivatives from chalcones and this compound.
Materials:
-
This compound
-
A substituted chalcone
-
Piperidine (catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for work-up and purification
Procedure:
-
In a 100 mL round-bottom flask, dissolve the chalcone (10 mmol) and this compound (10 mmol) in 40 mL of ethanol.
-
Add a catalytic amount of piperidine (3-4 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 6-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure and cool in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
Expected Outcome:
This reaction should yield the corresponding N-substituted pyrazoline derivative. The specific isomer and yield will depend on the chalcone used.
Table 3: Representative Data for Pyrazoline Synthesis
| Chalcone Substituent (R) | Product Structure (General) | Expected Yield Range |
| Phenyl | 1-(3-Oxo-3-(pyrrolidin-1-yl)propyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole | 65-85% |
| 4-Methoxyphenyl | 1-(3-Oxo-3-(pyrrolidin-1-yl)propyl)-3-phenyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | 70-90% |
Potential Biological Relevance: Targeting the VEGFR-2 Signaling Pathway
The novel dihydropyrimidinone and pyrazoline derivatives synthesized using this compound are of interest as potential anticancer agents, partly due to the prevalence of the pyrrolidine scaffold in known kinase inhibitors. A key target in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer treatment.[9][10]
The binding of VEGF-A to VEGFR-2 triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[2] The synthesized pyrrolidine-containing compounds could potentially interfere with this pathway by binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity.
Caption: Simplified VEGFR-2 signaling pathway and the potential point of inhibition.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel dihydropyrimidinone and pyrazoline derivatives. The protocols outlined in these application notes provide a foundation for the exploration of new chemical entities with potential applications in drug discovery, particularly in the development of anticancer agents targeting critical signaling pathways like the VEGFR-2 cascade. Further optimization of reaction conditions and diversification of the building blocks will undoubtedly lead to the discovery of new compounds with enhanced biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies | Semantic Scholar [semanticscholar.org]
- 3. 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride [oakwoodchemical.com]
- 4. Viewing a reaction path diagram — Cantera 3.3.0a1 documentation [cantera.org]
- 5. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Pyrrolidine Derivatives (8) [myskinrecipes.com]
- 8. 100367-55-3[5-Nitropicolinonitrile 95%]- Jizhi Biochemical [acmec.com.cn]
- 9. mdpi.com [mdpi.com]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Application Notes and Protocols: 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride as a Versatile Linker Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a bifunctional molecule poised for utility as a versatile building block in the construction of chemical linkers for bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a primary amine and a stable amide bond to a pyrrolidine ring, offers a combination of a reactive handle for conjugation and a robust, flexible spacer element. The pyrrolidine moiety can enhance solubility and influence the conformational properties of the resulting conjugate.
This document provides detailed application notes and hypothetical protocols for the use of this compound as a linker component. The protocols outlined below are based on established bioconjugation and medicinal chemistry principles and serve as a guide for researchers to adapt for their specific applications.
Core Applications
The primary amino group of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one serves as a key reactive site for its incorporation into larger molecular constructs. Potential applications include:
-
Bioconjugation: After suitable modification, this linker can be used to attach payloads such as small molecule drugs, fluorescent dyes, or biotin to biomolecules like antibodies or proteins.
-
Drug Delivery: As a component of a larger linker system in Antibody-Drug Conjugates (ADCs), it can connect the antibody to a cytotoxic payload. The inherent stability of the amide bond provides a durable connection.
-
PROTAC Development: It can be utilized as a segment of the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule. The length and flexibility of the propan-1-one chain can be crucial for optimal ternary complex formation.
Data Presentation: Hypothetical Performance Characteristics
The following tables present hypothetical data for the use of a derivative of this compound in bioconjugation applications. These values are illustrative and will vary depending on the specific reaction conditions and substrates.
Table 1: Synthesis Yield of a Maleimide-Functionalized Linker
| Reaction Step | Reactants | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Amide Coupling | This compound, 4-Maleimidobutyric acid NHS ester | DMF | 4 | 25 | 85 |
Table 2: Efficiency of Conjugation to a Model Protein (Bovine Serum Albumin)
| Linker Derivative | Protein Concentration (mg/mL) | Linker-to-Protein Molar Ratio | Reaction Buffer | Reaction Time (h) | Conjugation Efficiency (%) |
| Maleimide-Linker | 10 | 20:1 | PBS, pH 7.4 | 2 | 92 |
Table 3: Stability of the Linker-Protein Conjugate
| Conjugate | Incubation Condition | Time (days) | % Intact Conjugate |
| BSA-Linker | Human Serum, 37°C | 7 | 95 |
| BSA-Linker | PBS, pH 7.4, 4°C | 30 | 98 |
Experimental Protocols
Protocol 1: Synthesis of a Maleimide-Functionalized Linker for Thiol-Specific Bioconjugation
This protocol describes the synthesis of a maleimide-functionalized derivative of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one, which can be used for conjugation to cysteine residues in proteins.
Materials:
-
This compound
-
4-Maleimidobutyric acid N-hydroxysuccinimide (NHS) ester
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Diethyl ether, anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Column chromatography supplies (silica gel)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add triethylamine (2.2 eq) to the solution to neutralize the hydrochloride and deprotonate the primary amine. Stir for 10 minutes at room temperature.
-
In a separate flask, dissolve 4-Maleimidobutyric acid NHS ester (1.1 eq) in anhydrous DMF.
-
Add the NHS ester solution dropwise to the amine solution with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane mobile phase).
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a small amount of water.
-
Remove the DMF under reduced pressure.
-
Redissolve the residue in a minimal amount of dichloromethane and purify by silica gel column chromatography to yield the desired maleimide-functionalized linker.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Conjugation of the Maleimide-Functionalized Linker to a Thiol-Containing Protein
This protocol outlines the conjugation of the synthesized maleimide-linker to a model protein containing accessible cysteine residues.
Materials:
-
Maleimide-functionalized linker (from Protocol 1)
-
Thiol-containing protein (e.g., Bovine Serum Albumin, BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
-
Protein concentration assay kit (e.g., BCA assay)
Procedure:
-
Prepare a stock solution of the maleimide-functionalized linker in DMSO (e.g., 10 mM).
-
Dissolve the protein in PBS to a final concentration of 5-10 mg/mL.
-
Add the desired molar excess of the linker stock solution to the protein solution. Gently mix immediately.
-
Allow the reaction to proceed at room temperature for 2 hours with gentle agitation.
-
Remove the unreacted linker and byproducts by passing the reaction mixture through a desalting SEC column equilibrated with PBS.
-
Determine the protein concentration and the degree of labeling (linker-to-protein ratio) using a protein assay and UV-Vis spectrophotometry (measuring absorbance of the protein and any chromophore on the linker).
Visualizations
Troubleshooting & Optimization
Technical Support Center: 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities observed during the synthesis of this compound?
A1: Common impurities can arise from several sources including incomplete reactions, side reactions, and degradation. Potential byproducts may include unreacted starting materials such as pyrrolidine and protected 3-aminopropanoic acid derivatives, products of side reactions like Michael addition of the product to an acryloyl precursor, or polymeric materials.
Q2: How can I identify the presence of byproducts in my reaction mixture?
A2: A combination of analytical techniques is recommended for the identification of byproducts. High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the sample and quantify impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural information about the main product and any significant impurities.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) can help prevent degradation.
Troubleshooting Guides
Issue 1: Low Purity of the Final Product
Symptom: The purity of the synthesized this compound, as determined by HPLC or NMR, is below the expected value (e.g., <95%).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction: Starting materials are still present in the product mixture. | - Increase the reaction time or temperature. - Use a slight excess of one of the reactants to drive the reaction to completion. - Ensure efficient mixing. |
| Side Reactions: Formation of unexpected byproducts. | - Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions. - Consider a different synthetic route that may be cleaner. |
| Inefficient Purification: The purification method (e.g., recrystallization, chromatography) is not effectively removing impurities. | - For recrystallization, screen different solvent systems. - For column chromatography, optimize the stationary and mobile phases. - Consider an alternative purification technique, such as preparative HPLC. |
Hypothetical Purity Analysis Data:
| Sample ID | Purity by HPLC (%) | Major Impurity (%) | Impurity Identity (Postulated) |
| Batch A-1 | 85.2 | 10.5 | Unreacted Pyrrolidine |
| Batch B-1 | 90.1 | 5.8 | Dimerized Product |
| Batch C-1 | 96.5 | 1.2 | Residual Solvent |
Issue 2: Unexpected Peaks in NMR Spectrum
Symptom: The ¹H or ¹³C NMR spectrum of the final product shows significant peaks that do not correspond to this compound.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Residual Solvents: Peaks corresponding to solvents used in the reaction or purification are present. | - Dry the sample under high vacuum for an extended period. - Perform a solvent wash with a solvent in which the product is insoluble but the residual solvent is soluble. |
| Byproduct Formation: The unexpected peaks belong to one or more byproducts. | - Isolate the byproduct(s) using chromatography for structural elucidation by NMR, MS, and other techniques. - Adjust reaction conditions to minimize the formation of the identified byproduct. |
| Degradation of the Product: The compound may be unstable under certain conditions. | - Analyze the sample immediately after synthesis and purification. - Store the compound under inert atmosphere and at low temperature. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent like methanol or dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
-
Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD).
-
Spectrometer: 400 MHz or higher.
-
Experiments:
-
¹H NMR: To identify proton environments.
-
¹³C NMR: To identify carbon environments.
-
COSY (Correlation Spectroscopy): To determine proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.
-
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride Reaction Optimization
Welcome to the technical support center for the synthesis and optimization of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Reaction Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the amide coupling of N-Boc-β-alanine with pyrrolidine, commonly facilitated by a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) to form the protected intermediate, tert-butyl (3-oxo-3-(pyrrolidin-1-yl)propyl)carbamate. The second step is the deprotection of the tert-butyloxycarbonyl (Boc) group under acidic conditions, followed by the formation of the hydrochloride salt.
Experimental Protocols
Step 1: Amide Coupling of N-Boc-β-alanine and Pyrrolidine
This protocol outlines the synthesis of the Boc-protected intermediate.
Materials:
-
N-Boc-β-alanine
-
Pyrrolidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-β-alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add DIPEA (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Add pyrrolidine (1.1 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) in one portion.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, tert-butyl (3-oxo-3-(pyrrolidin-1-yl)propyl)carbamate.
-
The crude product can be purified by silica gel column chromatography if necessary.
Step 2: Boc Deprotection and Hydrochloride Salt Formation
This protocol describes the removal of the Boc protecting group and the formation of the final hydrochloride salt.
Materials:
-
tert-butyl (3-oxo-3-(pyrrolidin-1-yl)propyl)carbamate (from Step 1)
-
4 M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the crude or purified tert-butyl (3-oxo-3-(pyrrolidin-1-yl)propyl)carbamate (1.0 eq) in a minimal amount of a suitable solvent like anhydrous DCM or ethyl acetate.
-
To this solution, add 4 M HCl in 1,4-dioxane (a sufficient excess, typically 5-10 equivalents of HCl) at 0 °C.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
To the resulting residue, add anhydrous diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain this compound.
Data Presentation
Table 1: Optimization of Amide Coupling Reaction Conditions
| Entry | Coupling Agent (eq) | Additive (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | EDC·HCl (1.2) | HOBt (1.1) | DIPEA (1.2) | DCM | 0 to RT | 6 | 85 |
| 2 | EDC·HCl (1.5) | HOBt (1.5) | DIPEA (2.0) | DCM | 0 to RT | 6 | 92 |
| 3 | HATU (1.1) | - | DIPEA (2.0) | DMF | RT | 2 | 95 |
| 4 | EDC·HCl (1.2) | HOBt (1.1) | Et₃N (1.2) | DCM | 0 to RT | 6 | 82 |
Table 2: Optimization of Boc Deprotection Conditions
| Entry | Acidic Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4 M HCl in Dioxane | Dioxane | RT | 2 | 98 |
| 2 | 20% TFA in DCM | DCM | RT | 1 | 95 |
| 3 | 4 M HCl in Dioxane | Dioxane | 0 to RT | 4 | 97 |
| 4 | 50% TFA in DCM | DCM | RT | 0.5 | 93 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the synthesis.
Amide Coupling (Step 1)
Q1: My amide coupling reaction is slow or incomplete. What are the possible causes and solutions?
A1: Several factors can lead to a sluggish or incomplete reaction:
-
Insufficient Activation: Ensure your coupling reagents (EDC·HCl, HOBt) are fresh and have been stored properly to prevent degradation.[1]
-
Steric Hindrance: If your starting materials are sterically hindered, a more powerful coupling reagent like HATU may be required.[2]
-
Inadequate Base: The base (DIPEA or Et₃N) is crucial for neutralizing the hydrochloride salt of EDC and activating the carboxylic acid. Ensure the correct stoichiometry is used.
-
Low Temperature: While the reaction is initiated at 0 °C to minimize side reactions, allowing it to warm to room temperature is necessary for the reaction to proceed to completion.
Caption: Troubleshooting logic for low yield in the amide coupling step.
Q2: I am observing significant side product formation. What are they and how can I avoid them?
A2: A common side product in carbodiimide-mediated couplings is the formation of N-acylurea, which arises from the rearrangement of the O-acylisourea intermediate.[2] The use of HOBt helps to suppress this side reaction by forming a more stable active ester.[1][2] Ensure HOBt is added before EDC·HCl.
Q3: How do I effectively remove the urea byproduct from my reaction?
A3: The urea byproduct from EDC is water-soluble. During the aqueous workup, washing the organic layer with dilute acid (e.g., 1 M HCl) will protonate the urea, making it highly soluble in the aqueous phase and thus easily removed.[1]
Boc Deprotection and Salt Formation (Step 2)
Q4: The Boc deprotection is not going to completion. What should I do?
A4: Incomplete deprotection is a common issue. Consider the following:
-
Acid Strength and Concentration: Ensure the acidic solution (e.g., 4 M HCl in dioxane or TFA in DCM) is not old or has absorbed moisture, which can reduce its effectiveness.
-
Reaction Time: Some substrates may require longer reaction times for complete deprotection. Monitor the reaction closely by TLC or LC-MS.
-
Steric Hindrance: If the molecule is sterically hindered around the Boc group, gentle heating (e.g., to 40 °C) might be necessary, but this should be done cautiously as it can promote side reactions.
Q5: I am getting a sticky oil instead of a solid hydrochloride salt. How can I induce precipitation?
A5: Oily products can be challenging to handle. Try the following:
-
Solvent Choice: Ensure you are using a non-polar solvent in which the hydrochloride salt is insoluble, such as anhydrous diethyl ether or pentane, for precipitation.
-
Trituration: Add the precipitating solvent and scratch the inside of the flask with a glass rod to induce crystallization.
-
Seeding: If you have a small amount of the solid product from a previous batch, add a seed crystal to the oil.
-
Co-evaporation: Remove all traces of the reaction solvent by co-evaporating with a solvent like toluene before attempting precipitation.
Caption: Troubleshooting guide for the Boc deprotection and salt formation step.
Q6: Are there any potential side reactions during the acidic deprotection?
A6: The tert-butyl cation generated during deprotection can potentially alkylate other nucleophilic sites in the molecule, although this is less common for this specific substrate. If your molecule contains other acid-sensitive functional groups, you may need to use milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time.
References
Technical Support Center: 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. The information is intended for researchers, scientists, and drug development professionals to address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: As a β-aminoketone hydrochloride, the primary stability concerns are its susceptibility to degradation under certain conditions. The main degradation pathway to be aware of is the retro-Mannich reaction, which is a base-catalyzed process. Additionally, like many amine-containing compounds, it can be sensitive to oxidative and photolytic stress. The hydrochloride salt form generally offers improved stability, particularly in acidic to neutral aqueous solutions.
Q2: What is the recommended way to store this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and dark place. For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light. Alkaline conditions should be avoided for prolonged storage of solutions.
Q3: I've observed a change in the color of my solid sample/solution. What could be the cause?
A3: A change in color, such as yellowing, can be an indication of degradation. This may be caused by exposure to light (photodegradation) or air (oxidation). It is crucial to handle the compound in a well-ventilated area and minimize its exposure to light. If you observe a color change, it is recommended to verify the purity of the compound before proceeding with your experiments.
Q4: My experimental results are inconsistent. Could the stability of this compound be a factor?
A4: Inconsistent experimental results can indeed be a consequence of compound degradation. If the compound has degraded, its effective concentration will be lower than expected, and the presence of degradation products could potentially interfere with your assay. It is recommended to use freshly prepared solutions and to handle the compound according to the recommended storage and handling procedures to minimize variability.
Troubleshooting Guides
Issue 1: Unexpected peaks in chromatography (HPLC, LC-MS)
-
Question: I am seeing unexpected peaks in my chromatogram when analyzing this compound. Could these be degradation products?
-
Answer: Yes, the appearance of new peaks is a common sign of degradation. To confirm if these peaks are related to the degradation of your compound, you can perform a forced degradation study.[1] By intentionally exposing your compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic), you can identify the retention times of the resulting degradation products and compare them to the unexpected peaks in your experimental samples.
Issue 2: Loss of biological activity or assay interference
-
Question: I am observing a decrease in the expected biological activity of my compound over time. Why might this be happening?
-
Answer: A loss of biological activity is a strong indicator of compound degradation. The parent compound's concentration may be decreasing, or the degradation products might be inactive or even inhibitory to your assay. It is crucial to ensure the stability of your compound under the specific conditions of your biological assay (e.g., buffer pH, temperature, incubation time). Consider preparing fresh solutions for each experiment and minimizing the time the compound spends in potentially destabilizing conditions.
Issue 3: Poor solubility or precipitation of the compound in solution
-
Question: I am having trouble dissolving this compound, or it is precipitating out of my solution. What can I do?
-
Answer: As a hydrochloride salt, this compound is expected to be more soluble in aqueous solutions. If you are experiencing solubility issues, ensure that the pH of your solvent is not alkaline, as this could neutralize the hydrochloride salt and reduce its solubility. If precipitation occurs over time, it could be due to degradation leading to less soluble products or a change in the solution's pH. Always use high-purity solvents and check for any potential incompatibilities with other components in your formulation.
Data Presentation
The following table summarizes the results of a typical forced degradation study on a β-aminoketone hydrochloride, illustrating the expected stability profile under various stress conditions. Please note that this is representative data and actual results for this compound may vary.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | < 5% | Minimal degradation |
| Basic Hydrolysis | 0.1 M NaOH | 4 hours | 25°C | 25-35% | Retro-Mannich products |
| Oxidative | 3% H₂O₂ | 24 hours | 25°C | 10-15% | Oxidized pyrrolidine ring |
| Thermal | Solid state | 48 hours | 80°C | < 2% | Minimal degradation |
| Photolytic | UV light (254 nm) | 24 hours | 25°C | 5-10% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Incubate the mixture at 60°C for 24 hours.
-
Basic Degradation: To another aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for 4 hours. Neutralize the solution with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the initial solvent before analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm) or Mass Spectrometry (MS).
-
Injection Volume: 10 µL.
Mandatory Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways.
Caption: Troubleshooting decision tree for experimental issues.
References
Avoiding side reactions with 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. The information is designed to help you anticipate and resolve common issues, thereby avoiding or minimizing side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with β-amino ketones like 3-Amino-1-(pyrrolidin-1-yl)propan-1-one?
A1: The main stability issue for β-amino ketones is their susceptibility to a retro-Mannich (also known as a retro-Michael) reaction, especially under neutral to basic conditions. This reaction causes the compound to break down into pyrrolidine and acrylamide precursors. The hydrochloride salt form of the compound significantly improves its stability by protonating the amine, making it less prone to this degradation pathway.[1][2] β-amino ketones are generally stable under acidic conditions.[1][2]
Q2: Why is my reaction solution turning yellow or brown over time?
A2: Discoloration of the reaction mixture is often an indicator of degradation. The retro-Mannich reaction can produce α,β-unsaturated ketone intermediates which may be unstable and prone to polymerization or other side reactions, leading to the formation of colored impurities.[3] It is crucial to monitor the pH of your reaction and ensure it remains in the acidic range if the stability of the β-amino ketone is critical.
Q3: Can intramolecular cyclization be a side reaction?
A3: While the primary amine and the ketone functionalities could theoretically undergo intramolecular cyclization to form a cyclic hemiaminal or related structures, this is less common under standard conditions compared to the retro-Mannich reaction. Such cyclizations are more frequently observed in specifically designed synthetic routes for related heterocyclic compounds.[4][5] The stability of the pyrrolidine ring itself is generally high, but N-acyl pyrrolidinium ions can undergo cyclization under strong acid conditions, although this typically requires an aromatic group attached to the nitrogen.[6]
Q4: How can I minimize the risk of di-substitution or poly-substitution when using the primary amine for reactions?
A4: When the primary amino group of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one is the intended reactive site (e.g., in reductive amination or acylation), the resulting secondary amine product can sometimes compete with the starting material and react further. To minimize this, consider using a large excess of the primary amine starting material or slowly adding the other reactant to keep its concentration low.[7]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low yield of the desired product and observation of pyrrolidine as a byproduct. | Retro-Mannich Reaction: The reaction conditions (e.g., neutral or basic pH, elevated temperature) are likely promoting the degradation of the β-amino ketone.[1][2] | pH Control: Maintain the reaction mixture at an acidic pH if compatible with your desired transformation. If basic conditions are required, consider using a non-nucleophilic base and keeping the reaction temperature as low as possible. Temperature Control: Run the reaction at a lower temperature to minimize the rate of degradation. Reaction Time: Minimize the reaction time to reduce the exposure of the compound to harsh conditions. |
| Formation of multiple, difficult-to-separate side products. | Over-alkylation/acylation: The product of the initial reaction is further reacting with the starting materials.[7] | Stoichiometry Adjustment: Use a stoichiometric excess of the this compound. Slow Addition: Add the coupling partner (e.g., aldehyde, acyl chloride) slowly to the reaction mixture to maintain a low concentration and favor the primary reaction. |
| Inconsistent results between batches of the starting material. | Degradation during storage: The compound may have degraded due to improper storage (e.g., exposure to moisture or non-acidic environment). | Proper Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Quality Control: Re-analyze the purity of older batches by techniques like HPLC or NMR before use to confirm integrity.[8] |
| Reaction fails to proceed as expected (e.g., in an acylation reaction). | Protonation of the primary amine: As a hydrochloride salt, the primary amine is protonated and thus not nucleophilic. | Addition of a Base: A non-nucleophilic base (e.g., triethylamine, DIPEA) must be added to the reaction mixture to deprotonate the primary amine and allow it to react. Ensure to use a slight excess of the base to neutralize the HCl salt and then facilitate the reaction. |
Data Presentation
Table 1: Representative Forced Degradation Data for a β-Amino Ketone Hydrochloride
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Product |
| 0.1 M HCl | 8 hours | 80°C | < 2% | Not specified |
| 0.1 M NaOH | 2 hours | 25°C | > 90% | Retro-Mannich Product |
| Water | 8 hours | 80°C | ~ 5% | Not specified |
| 3% H₂O₂ | 24 hours | 25°C | ~ 10% | Oxidation Products |
| Thermal | 48 hours | 105°C | < 3% | Not specified |
| Photolytic (UV) | 7 days | 25°C | < 2% | Not specified |
This data is illustrative for the class of β-amino ketones and is based on studies of Tolperisone Hydrochloride.[8] The actual degradation profile of this compound may vary.
Experimental Protocols
The following are illustrative protocols for common reactions involving this compound. Note: These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: Amide Bond Formation
This protocol describes the acylation of the primary amino group of this compound with a carboxylic acid using a standard coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.1 eq) to the mixture.
-
Add DIPEA (2.5 eq) dropwise to the stirring suspension. The mixture should become a clear solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination
This protocol outlines a procedure for reacting the primary amine with an aldehyde or ketone to form a secondary amine.[4][9]
Materials:
-
This compound
-
Aldehyde or ketone (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) (1.2 eq)
-
Anhydrous DCM (Dichloromethane) or DCE (1,2-Dichloroethane)
Procedure:
-
To a stirred solution of the aldehyde or ketone (1.0 eq) in anhydrous DCM, add this compound (1.2 eq).
-
Add DIPEA (1.2 eq) to neutralize the hydrochloride and free the primary amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the key chemical pathways discussed in this guide.
Caption: Key degradation pathway and stabilization of the target compound.
Caption: General experimental workflows for common transformations.
References
- 1. Synthesis of β-Amino Diaryldienones Using the Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-aminoketones as prodrugs with pH-controlled activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gctlc.org [gctlc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield of the Mannich Adduct
-
Question: I am experiencing a low yield of this compound after performing the Mannich reaction with propiophenone, paraformaldehyde, and pyrrolidine hydrochloride. What are the potential causes and solutions?
-
Answer: Low yields in the Mannich reaction for this synthesis can stem from several factors. The reaction is sensitive to pH, temperature, and reagent stoichiometry.
-
Incorrect pH: The reaction requires a slightly acidic medium to facilitate the formation of the electrophilic iminium ion from pyrrolidine and formaldehyde. If the medium is too acidic, the enolization of the ketone (propiophenone) is hindered. Conversely, a basic medium will prevent the formation of the necessary iminium ion.
-
Solution: Ensure the pH of the reaction mixture is weakly acidic. If starting with pyrrolidine free base, the addition of one equivalent of hydrochloric acid is crucial.
-
-
Decomposition of Reactants or Product: Paraformaldehyde can depolymerize too quickly at high temperatures, leading to side reactions. The furan ring, if present in a similar synthesis, is particularly sensitive to strong acids and can lead to polymerization or ring-opening.[1] While our ketone is propiophenone, temperature control remains important.
-
Side Reactions: A potential side reaction is the further condensation of the desired product with additional formaldehyde and propiophenone.[2]
-
Solution: Careful control of the stoichiometry of the reactants is essential. A slight excess of the ketone and amine hydrochloride relative to formaldehyde can sometimes minimize the formation of byproducts.
-
-
Issue 2: Formation of an Oily Product Instead of a Crystalline Solid
-
Question: Upon completion of the reaction and attempting to isolate the product, I am obtaining an oil instead of the expected crystalline hydrochloride salt. Why is this happening and how can I induce crystallization?
-
Answer: The formation of an oily product is a common issue in the purification of amine hydrochloride salts.
-
Presence of Impurities: Unreacted starting materials or byproducts can act as impurities that inhibit crystallization.
-
Solution: Attempt to purify the crude product before crystallization. An acid-base extraction can be effective. Dissolve the reaction mixture in an organic solvent and wash with water to remove water-soluble impurities. Then, extract the aqueous layer with an organic solvent after basification to isolate the free amine, which can then be carefully neutralized with HCl to form the hydrochloride salt.
-
-
Incorrect Solvent System for Crystallization: The choice of solvent is critical for successful recrystallization. The product may be too soluble in the chosen solvent even at low temperatures.[2]
-
Solution: Experiment with different solvent systems. A good starting point is a solvent in which the hydrochloride salt is soluble at high temperatures but sparingly soluble at room temperature or below.[2] Common solvent systems for similar compounds include ethanol/acetone, isopropanol/ether, or methanol/ether.[2][3]
-
-
Presence of Water: Traces of water can prevent crystallization and lead to the formation of oils.[2]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents for the reaction and workup. If the product has been in contact with water, it may be necessary to dissolve it in an appropriate organic solvent, dry the solution with a drying agent like anhydrous sodium sulfate or magnesium sulfate, and then attempt recrystallization.[2]
-
-
Issue 3: Poor Separation or Emulsion Formation During Acid-Base Extraction
-
Question: During the workup, I am struggling with poor separation of the aqueous and organic layers, or the formation of a persistent emulsion. What can I do to resolve this?
-
Answer: Emulsion formation is a frequent challenge during the extraction of amine compounds.
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create a stable emulsion.[2]
-
Solution: Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking.[2]
-
-
High Concentration: A high concentration of the amine salt can contribute to emulsion formation.
-
Solution: Dilute the reaction mixture with additional organic solvent and water before performing the extraction.[2]
-
-
Similar Densities of Layers: If the densities of the aqueous and organic layers are too similar, separation will be difficult.
-
Solution: Add brine (a saturated aqueous solution of NaCl) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which can help to break up emulsions and improve layer separation.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: The most common and direct method for synthesizing β-amino ketones like this compound is the Mannich reaction. This three-component condensation involves a ketone with an enolizable proton (propiophenone), a non-enolizable aldehyde (formaldehyde, often used as paraformaldehyde), and a secondary amine (pyrrolidine, typically as its hydrochloride salt). The reaction is generally performed in a protic solvent like ethanol or isopropanol, often with heating.
Q2: What are the key physical and chemical properties of this compound?
A2: The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C7H15ClN2O[4][5] |
| Molecular Weight | 178.66 g/mol [4][5] |
| Appearance | Typically a solid |
| Purity | Often available at ≥95% purity[5] |
| Storage | Recommended to store at room temperature, in a dark, inert atmosphere.[6] |
Q3: What are the potential impurities I might encounter in my final product?
A3: Given the synthesis via the Mannich reaction, potential impurities include:
-
Unreacted starting materials: propiophenone, pyrrolidine, and residual formaldehyde.
-
Byproducts from side reactions, such as the product of a double Mannich reaction where a second aminomethyl group is added to the propiophenone.[2]
-
Polymers of formaldehyde.
Q4: What analytical techniques are recommended for characterizing the final product?
A4: To confirm the identity and purity of this compound, the following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and identify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H, C-N).
-
Melting Point Analysis: To assess the purity of the crystalline product.
Experimental Protocols
A plausible experimental protocol for the synthesis is detailed below, based on general procedures for Mannich reactions.
Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add propiophenone (1.0 eq), pyrrolidine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq).
-
Solvent Addition: Add absolute ethanol as the solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and water.
-
Separate the layers. The product should be in the aqueous layer as the hydrochloride salt.
-
Wash the aqueous layer with the organic solvent to remove unreacted propiophenone.
-
Basify the aqueous layer with a suitable base (e.g., NaOH) to a pH > 10.
-
Extract the free amine into an organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the free amine as an oil.
-
-
Salt Formation and Purification:
-
Dissolve the crude free amine in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Add a solution of HCl in the same solvent or ethereal HCl dropwise until the solution is acidic.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the precipitate by vacuum filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
-
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantiomeric alpha-Aminopropiophenones (Cathinone) - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride [oakwoodchemical.com]
- 5. 3-Amino-1-(1-pyrrolidinyl)-1-propanone hydrochloride 95% | CAS: 670253-59-5 | AChemBlock [achemblock.com]
- 6. 3'-AMINOPROPIOPHENONE CAS#: 1197-05-3 [m.chemicalbook.com]
Technical Support Center: 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store the compound at room temperature in a tightly sealed container.[1] The storage area should be dry, cool, and well-ventilated.[2] Avoid exposure to moisture and incompatible materials.[3]
Q2: What are the known physical and chemical properties of this compound?
A2: The table below summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 670253-59-5 |
| Molecular Formula | C₇H₁₅ClN₂O |
| Molecular Weight | 178.66 g/mol |
| Purity | Typically ≥95% |
| Melting Point | 161-164°C (decomposes) |
| IUPAC Name | This compound |
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar functional groups (amines, amides) can be susceptible to degradation under certain conditions. Potential degradation pathways to investigate include:
-
Hydrolysis: The amide bond may be susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule.
-
Oxidation: The amine group and the pyrrolidine ring could be sites of oxidation, especially in the presence of oxidizing agents or exposure to air and light over time.[4]
-
Thermal Degradation: Elevated temperatures can lead to decomposition.[5]
-
Photodegradation: Exposure to UV or visible light may induce degradation.
Q4: How can I analyze the purity of my this compound sample and detect potential degradation products?
A4: A common analytical technique for assessing the purity of similar amine hydrochlorides is High-Performance Liquid Chromatography (HPLC). For compounds lacking a strong UV chromophore, pre-column derivatization can be employed to enable UV detection.[6] A general HPLC method would involve a reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like methanol or acetonitrile.[6] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of potential impurities and degradation products.[4]
Troubleshooting Guides
This section provides guidance on how to address common issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent experimental results or loss of compound activity.
This could be due to the degradation of the compound. The following workflow can help you troubleshoot this issue.
Issue 2: Appearance of unknown peaks in my analytical chromatogram.
The presence of new peaks in your analytical run (e.g., by HPLC) that were not in the initial analysis of the starting material suggests the formation of degradation products or impurities.
Experimental Protocols
For researchers needing to understand the stability of this compound under various conditions, forced degradation studies are recommended.[1][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The following are generalized protocols that can be adapted for this specific compound.
Table 1: General Conditions for Forced Degradation Studies [1]
| Degradation Type | Experimental Conditions | Storage Conditions | Sampling Time |
| Hydrolysis | 0.1 M HCl 0.1 M NaOH pH 2, 4, 6, 8 buffers | 40°C, 60°C | 1, 3, 5 days |
| Oxidation | 3% H₂O₂ | 25°C, 60°C | 1, 3, 5 days |
| Photolytic | Light exposure (ICH Q1B guidelines) | Room Temperature | 1, 3, 5 days |
| Thermal | Heat chamber | 60°C, 80°C | 1, 3, 5 days |
| Heat chamber with humidity | 60°C/75% RH, 80°C/75% RH | 1, 3, 5 days |
Protocol 1: Acid and Base Hydrolysis Study
-
Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
For acid hydrolysis, add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl.
-
For base hydrolysis, add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH.
-
Prepare a control solution with the compound in the solvent without acid or base.
-
Incubate the solutions at 40°C or 60°C.
-
At specified time points (e.g., 1, 3, and 5 days), withdraw an aliquot. For the acid-stressed sample, neutralize it with an appropriate amount of base. For the base-stressed sample, neutralize it with an appropriate amount of acid.
-
Analyze the samples by a suitable stability-indicating HPLC method.
Protocol 2: Oxidative Degradation Study
-
Prepare a stock solution of the compound.
-
Add an appropriate volume of 30% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂.
-
Maintain the solution at room temperature (25°C) or an elevated temperature (e.g., 60°C).
-
At specified time points, withdraw an aliquot for analysis.
-
Analyze the samples by HPLC.
Protocol 3: Thermal Degradation Study
-
Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH or 80°C).
-
At specified time points, remove a sample of the solid.
-
Dissolve the sample in a suitable solvent.
-
Analyze the solution by HPLC.
Protocol 4: Photostability Study
-
Expose the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines for photostability testing.
-
Simultaneously, keep control samples (both solid and solution) protected from light.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
The following diagram illustrates the general workflow for a forced degradation study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sintef.no [sintef.no]
- 4. 3-Amino-1-(1-pyrrolidinyl)-1-propanone hydrochloride 95% | CAS: 670253-59-5 | AChemBlock [achemblock.com]
- 5. Thermal degradation of 18 amino acids during pyrolytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2019020488A1 - Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary causes of low yield in the synthesis of this compound?
Low yields can often be attributed to several factors, primarily related to the specific synthetic route employed. For the common Mannich reaction pathway, key areas to investigate include:
-
Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time can hinder the reaction's progress.
-
Reagent Quality and Stoichiometry: Impure starting materials or incorrect molar ratios of reactants can lead to incomplete reactions and the formation of side products.
-
Side Reactions: The formation of byproducts, such as polymers from formaldehyde or bis-alkylation products, can significantly reduce the yield of the desired product.
-
Inefficient Purification: Product loss during workup and purification steps is a common issue.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all starting materials (pyrrolidine, formaldehyde, and the ketone precursor) are of high purity. Use freshly opened solvents and reagents whenever possible.
-
Optimize Molar Ratios: Systematically vary the molar ratios of the reactants. A slight excess of one reagent may drive the reaction to completion, but a large excess can lead to side product formation.
-
Control Reaction Temperature: Monitor and control the reaction temperature closely. Exothermic reactions may require initial cooling.
-
Adjust pH: The pH of the reaction mixture can be critical, especially for Mannich reactions. Ensure the pH is within the optimal range for the specific protocol being followed.
-
Analyze Crude Product: Before purification, take a small sample of the crude reaction mixture and analyze it (e.g., by TLC, LC-MS, or NMR) to identify the presence of starting materials and byproducts. This can provide insights into why the yield is low.
Q2: How can the formation of byproducts be minimized during the reaction?
Minimizing byproduct formation is crucial for maximizing yield and simplifying purification.
-
Control the Rate of Addition: Adding reagents slowly, particularly the electrophile, can help to control the reaction rate and temperature, reducing the likelihood of side reactions.
-
Use of a Scavenger for Formaldehyde: In Mannich reactions, excess formaldehyde can polymerize. The use of a scavenger or precise stoichiometry can mitigate this.
-
Protecting Groups: If the starting materials have other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.
Q3: What are the recommended purification methods for this compound?
The choice of purification method will depend on the impurities present.
-
Recrystallization: This is often the most effective method for purifying the final hydrochloride salt. The choice of solvent system is critical and may require some experimentation to optimize.
-
Column Chromatography: If the free base is an oil or if impurities have similar solubility to the product, column chromatography of the free base before salt formation may be necessary.
-
Acid-Base Extraction: An aqueous workup with acid-base extractions can effectively remove non-basic impurities from the free base before converting it to the hydrochloride salt.
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the hypothetical effect of varying reaction conditions on the yield of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one, based on general principles of the Mannich reaction.
| Experiment ID | Pyrrolidine (eq.) | Formaldehyde (eq.) | Ketone Precursor (eq.) | Temperature (°C) | Reaction Time (h) | Observed Yield (%) | Notes |
| 1 | 1.0 | 1.0 | 1.0 | 25 | 12 | 45 | Incomplete conversion of starting materials. |
| 2 | 1.1 | 1.1 | 1.0 | 25 | 12 | 65 | Slight excess of amine and formaldehyde improved yield. |
| 3 | 1.1 | 1.1 | 1.0 | 50 | 6 | 78 | Increased temperature reduced reaction time and improved yield. |
| 4 | 1.5 | 1.5 | 1.0 | 50 | 6 | 72 | Significant excess of reagents led to more impurities. |
| 5 | 1.1 | 1.1 | 1.0 | 0-5 | 24 | 55 | Low temperature slowed the reaction significantly. |
Experimental Protocols
General Protocol for the Synthesis of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one via Mannich Reaction
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone precursor and a suitable solvent (e.g., ethanol, isopropanol).
-
Reagent Addition: In a separate flask, prepare a solution of pyrrolidine and formaldehyde in the same solvent. Add this solution dropwise to the stirred solution of the ketone precursor at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Purification of Free Base (if necessary): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude free base. Purify by column chromatography if needed.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in the same or a miscible solvent (e.g., HCl in ether) dropwise until precipitation is complete.
-
Isolation of Final Product: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.
Visualizations
Caption: Mannich reaction pathway for synthesis.
Caption: Troubleshooting workflow for low yield.
Caption: Interplay of key reaction parameters.
Technical Support Center: Impurity Profile of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities associated with this compound?
A1: The impurity profile of this compound is largely dependent on the synthetic route employed. Two common synthetic pathways are the Mannich reaction and the Michael addition.
-
Mannich Reaction Route: This route involves the condensation of a ketone, an aldehyde (like formaldehyde), and an amine. Potential impurities include:
-
Unreacted starting materials: Residual ketone, formaldehyde, and the amine precursor to the 3-amino group.
-
Side-reaction products: Further condensation of the initial Mannich base can lead to the formation of bis-adducts or other polymeric species.
-
-
Michael Addition Route: This pathway typically involves the addition of pyrrolidine to an activated alkene like acrylamide, followed by subsequent reactions to introduce the primary amine. Potential impurities include:
-
Unreacted starting materials: Residual pyrrolidine and acrylamide.
-
Intermediates: Incomplete conversion of intermediates from the subsequent reaction steps.
-
Byproducts of subsequent reactions: For instance, if a Hofmann rearrangement of a propionamide intermediate is used, byproducts from this rearrangement could be present.
-
Q2: What are the common challenges encountered during the HPLC analysis of this compound and its impurities?
A2: Due to the polar and basic nature of the primary amine group, several challenges can arise during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis. These include:
-
Poor Retention: The high polarity of the analyte and some of its impurities can lead to little or no retention on traditional C18 columns, causing them to elute in the solvent front.
-
Peak Tailing: Interaction of the basic amine group with residual acidic silanol groups on the silica-based stationary phase can cause asymmetric peak shapes, specifically tailing.
-
Baseline Noise and Drift: Improper mobile phase preparation, lack of degassing, or temperature fluctuations can contribute to an unstable baseline, affecting the accuracy of quantification.
-
Irreproducible Retention Times: Fluctuations in mobile phase composition, pH, or temperature can lead to shifts in retention times between injections.
Q3: How can I improve the retention and peak shape of this compound in RP-HPLC?
A3: To overcome the challenges of analyzing this polar amine, consider the following strategies:
-
Mobile Phase pH Adjustment: Increasing the pH of the mobile phase (e.g., to pH 7 or higher) can suppress the ionization of the amine, making it less polar and improving retention on a C18 column. However, ensure your column is stable at higher pH.
-
Use of Ion-Pairing Reagents: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral complex with the protonated amine, which will have better retention on a reverse-phase column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes.
-
Derivatization: Pre-column derivatization of the primary amine with a UV-active or fluorescent tag can not only improve its chromatographic properties but also enhance detection sensitivity.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or poor retention of the main peak and impurities (eluting at the void volume) | The analyte and impurities are too polar for the reversed-phase column and mobile phase conditions. | 1. Increase the aqueous content of the mobile phase. 2. Decrease the mobile phase pH to fully ionize the amine and consider using an ion-pairing reagent. 3. Switch to a HILIC column and method . 4. Consider pre-column derivatization to increase hydrophobicity. |
| Peak tailing for the main component and other amine-containing impurities | Interaction of the basic amine groups with acidic silanol groups on the stationary phase. | 1. Use a base-deactivated column specifically designed for the analysis of basic compounds. 2. Increase the mobile phase pH to suppress the ionization of the amine (ensure column stability). 3. Add a competing base to the mobile phase (e.g., triethylamine) to block the active silanol sites. 4. Use an ion-pairing reagent . |
| Shifting retention times | Fluctuations in mobile phase composition, pH, temperature, or inadequate column equilibration. | 1. Ensure accurate and consistent mobile phase preparation . 2. Use a column thermostat to maintain a constant temperature. 3. Increase the column equilibration time between injections, especially after a gradient. 4. Check for leaks in the HPLC system. |
| Baseline noise or drift | Contaminated mobile phase, detector issues, or leaks. | 1. Use high-purity solvents and freshly prepared mobile phase . 2. Degas the mobile phase thoroughly. 3. Check the detector lamp for performance and age. 4. Inspect the system for any leaks . |
GC Analysis Troubleshooting (for volatile impurities like pyrrolidine)
| Problem | Potential Cause | Suggested Solution |
| Broad, tailing peaks for pyrrolidine | Adsorption of the polar amine onto active sites in the GC system (inlet, column). | 1. Use a base-deactivated GC column (e.g., a wax or amine-specific column). 2. Derivatize the amine to a less polar derivative (e.g., acylation, silylation). 3. Use a glass liner with base deactivation in the injector port. |
| No peak detected for pyrrolidine | The concentration is below the detection limit, or there is irreversible adsorption. | 1. Increase the sample concentration if possible. 2. Use a more sensitive detector like a Nitrogen-Phosphorus Detector (NPD). 3. Confirm system suitability with a known standard of pyrrolidine. 4. Check for and address active sites in the system as described above. |
| Ghost peaks in the chromatogram | Carryover from previous injections or contamination in the system. | 1. Run a blank solvent injection to confirm carryover. 2. Increase the bake-out time and temperature of the GC oven after each run. 3. Clean the injector port and replace the liner and septum . |
Experimental Protocols
Protocol 1: RP-HPLC Method for Impurity Profiling (Ion-Pairing)
This protocol is a starting point for developing a stability-indicating HPLC method.
-
Column: C18, 4.6 x 150 mm, 5 µm (base-deactivated)
-
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water
-
Mobile Phase B: 0.1% HFBA in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL.
Protocol 2: GC-FID Method for Residual Pyrrolidine
This method is suitable for quantifying volatile starting material.
-
Column: DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 220 °C, hold for 5 min
-
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Injection Volume: 1 µL (split injection, ratio 20:1)
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of 10 mg/mL. Prepare calibration standards of pyrrolidine in the same solvent.
Visualizations
Experimental Workflow for Impurity Identification and Analysis
Caption: Workflow for the identification and quantification of impurities.
Troubleshooting Logic for HPLC Peak Tailing
Caption: Troubleshooting guide for addressing peak tailing in HPLC analysis.
Technical Support Center: Overcoming Poor Solubility of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride.
Troubleshooting Guides
Initial Solubility Assessment
Before attempting advanced solubilization techniques, it is crucial to perform a baseline solubility assessment.
Question: How do I determine the baseline solubility of this compound in my desired solvent?
Answer:
Experimental Protocol: Baseline Solubility Assessment
-
Solvent Selection: Begin with common laboratory solvents such as deionized water, phosphate-buffered saline (PBS), ethanol, and dimethyl sulfoxide (DMSO).
-
Preparation: Add a small, accurately weighed amount of the compound (e.g., 1 mg) to a fixed volume of solvent (e.g., 1 mL) in a clear vial.
-
Mixing: Stir the mixture vigorously at a controlled room temperature (e.g., 25°C) for a set period (e.g., 1 hour).
-
Observation: Visually inspect for any undissolved particles. If the compound dissolves completely, incrementally add more of the compound until a saturated solution is achieved (i.e., solid particles remain undissolved).
-
Quantification (Optional): For a precise measurement, centrifuge the saturated solution to pellet the excess solid. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Data Recording: Record the solubility in mg/mL.
Data Presentation: Baseline Solubility Data
| Solvent | Temperature (°C) | Visual Observation | Solubility (mg/mL) |
| Deionized Water | 25 | Incomplete dissolution | Record experimental value |
| PBS (pH 7.4) | 25 | Incomplete dissolution | Record experimental value |
| Ethanol | 25 | Complete dissolution | Record experimental value |
| DMSO | 25 | Complete dissolution | Record experimental value |
Troubleshooting Poor Aqueous Solubility
If the compound exhibits poor solubility in aqueous solutions, the following troubleshooting steps can be taken.
dot
Caption: Troubleshooting workflow for poor aqueous solubility.
Question: My compound is not dissolving in water or PBS. What should I try first?
Answer: pH Adjustment
Since this compound is an amine hydrochloride salt, its solubility is often pH-dependent.[1] Adjusting the pH can significantly improve solubility.
Experimental Protocol: pH Adjustment
-
Prepare a Suspension: Create a suspension of the compound in deionized water at a concentration slightly higher than the desired final concentration.
-
pH Modification: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise.
-
Monitor: Continuously monitor the pH and observe for dissolution. For amine salts, lowering the pH can sometimes improve solubility.
-
Equilibration: Once the compound dissolves, allow the solution to stir for at least 30 minutes to ensure it remains stable.
-
Data Recording: Note the final pH at which the compound completely dissolves.
Data Presentation: pH-Dependent Solubility
| pH | Visual Observation | Solubility (mg/mL) |
| 4.0 | Record observation | Record experimental value |
| 5.0 | Record observation | Record experimental value |
| 6.0 | Record observation | Record experimental value |
| 7.0 | Record observation | Record experimental value |
| 8.0 | Record observation | Record experimental value |
Question: Adjusting the pH did not sufficiently improve solubility. What is the next step?
Answer: Use of Co-solvents
Adding a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.[2]
Experimental Protocol: Co-solvent System
-
Select Co-solvents: Common co-solvents for pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Prepare Co-solvent Mixtures: Prepare various mixtures of your aqueous solvent and the co-solvent (e.g., 90:10, 80:20, 50:50 aqueous:co-solvent).
-
Dissolution Test: Attempt to dissolve the compound in these co-solvent mixtures following the "Baseline Solubility Assessment" protocol.
-
Data Recording: Record the percentage of co-solvent required to achieve the desired concentration.
Data Presentation: Co-solvent Solubility
| Aqueous Solvent | Co-solvent | Co-solvent % (v/v) | Solubility (mg/mL) |
| Deionized Water | Ethanol | 10 | Record experimental value |
| Deionized Water | Ethanol | 20 | Record experimental value |
| Deionized Water | Propylene Glycol | 10 | Record experimental value |
| Deionized Water | Propylene Glycol | 20 | Record experimental value |
Question: I am still facing solubility issues even with pH adjustment and co-solvents. Are there other physical methods I can try?
Answer: Heating and Sonication
Applying gentle heat or using sonication can help overcome the energy barrier for dissolution.
Experimental Protocol: Heating and Sonication
-
Heating: Gently warm the solvent to a temperature that will not degrade the compound (e.g., 37-50°C) while stirring. Attempt to dissolve the compound in the heated solvent. Always check for recrystallization upon cooling to room temperature.
-
Sonication: Place the vial containing the compound suspension in a sonicator bath. Sonicate in short bursts to avoid excessive heating. Visually inspect for dissolution.
-
Combination: For very poorly soluble compounds, a combination of these methods can be effective.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure and basic information for this compound?
A1:
-
IUPAC Name: this compound[3]
-
CAS Number: 670253-59-5[3]
-
Molecular Formula: C₇H₁₅ClN₂O[3]
-
Molecular Weight: 178.66 g/mol [3]
-
Appearance: Typically a solid.
-
Storage: Store at room temperature.[3]
Q2: Are there any known safety precautions for handling this compound?
A2: Yes, based on available safety information, the compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Always consult the material safety data sheet (MSDS) for complete safety information.
Q3: Can I use surfactants to improve the solubility of this compound?
A3: Yes, surfactants can be an effective method for increasing the solubility of poorly water-soluble compounds by forming micelles that encapsulate the drug molecules.[4] Common non-ionic surfactants used in research include Tween® 20, Tween® 80, and Pluronic® F-68. It is advisable to start with low concentrations (e.g., 0.1-1% w/v) and assess for improved solubility.
Q4: Will particle size reduction help with the solubility of this compound?
A4: Particle size reduction, such as micronization, increases the surface area of the solid, which can lead to an increased dissolution rate.[2][5] While it may not increase the equilibrium solubility, a faster dissolution rate can be beneficial for many experimental applications.
Q5: What are some advanced formulation strategies if these methods fail?
A5: For very challenging solubility issues, more advanced formulation strategies may be necessary. These can include:
-
Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level.[1][6]
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin cavity.[4][7]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective.[4][8]
dot
Caption: Logical relationships in solubility enhancement.
References
- 1. longdom.org [longdom.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. 3-Amino-1-(1-pyrrolidinyl)-1-propanone hydrochloride 95% | CAS: 670253-59-5 | AChemBlock [achemblock.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tabletscapsules.com [tabletscapsules.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Scale-up of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis and purification of this compound.
Q1: The reaction yield is significantly lower on a larger scale compared to the lab scale. What are the potential causes and solutions?
A1: Low yield during scale-up can be attributed to several factors, primarily related to mass and heat transfer limitations.
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized to maintain a homogenous mixture.
-
-
Poor Temperature Control: Exothermic reactions can be difficult to control at scale, leading to runaway reactions and decomposition of the product or starting materials.[1]
-
Solution: Implement a robust cooling system and consider slower addition of reagents to manage the exotherm.
-
-
Reagent Addition Rate: Adding reagents too quickly can lead to a buildup of reactive intermediates and the formation of impurities.
-
Solution: A controlled, slow addition of one of the reactants is often beneficial. For instance, in a Mannich reaction, the slow addition of the ketone and aldehyde to the amine solution can improve the yield.[2]
-
Q2: The final product has a high level of impurities that were not observed on the lab scale. How can this be addressed?
A2: The impurity profile can change significantly with scale.
-
Side Reactions: As mentioned above, poor mixing and temperature control can lead to an increase in side reactions.
-
Solution: Re-optimize the reaction conditions at the larger scale, focusing on maintaining consistent temperature and efficient mixing.
-
-
Impurity Carryover: Impurities in starting materials can become more significant at a larger scale.
-
Solution: Ensure the purity of all starting materials and reagents meets the required specifications before use.
-
-
Work-up Issues: Inefficient phase separation or extraction during work-up can lead to impurities being carried through to the final product.
-
Solution: Allow for adequate settling time during phase separations and perform multiple extractions with smaller volumes of solvent.
-
Q3: The isolated hydrochloride salt is oily or difficult to filter. What is the cause and how can it be improved?
A3: The physical properties of the final product are highly dependent on the crystallization process.
-
Solvent Choice: The solvent used for crystallization is critical. Using aqueous hydrochloric acid can sometimes lead to lower yields due to the solubility of the hydrochloride salt in water.[3]
-
Solution: Consider using anhydrous HCl (e.g., as a solution in a solvent like isopropanol or ether) to precipitate the salt. 2-Propanol is often a good choice for recrystallizing hydrochloride salts.
-
-
Crystallization Conditions: Rapid crystallization can trap impurities and lead to poor crystal morphology.
-
Solution: Control the rate of cooling and agitation during crystallization. A slower cooling profile often results in larger, more easily filterable crystals.
-
-
Residual Solvent: The presence of residual solvent can make the product sticky or oily.
-
Solution: Ensure the product is thoroughly dried under vacuum at an appropriate temperature.
-
| Problem | Potential Cause | Recommended Solution | Hypothetical Yield/Purity Data |
| Low Yield | Inefficient heat transfer leading to side reactions. | Use a reactor with a higher surface area-to-volume ratio or implement jacketed cooling with a suitable heat transfer fluid. | Lab Scale (10g): 85% Pilot Scale (1kg): 60% (before optimization) Pilot Scale (1kg): 80% (after optimization) |
| High Impurity Levels | Rapid addition of reagents causing localized high concentrations. | Utilize a dosing pump for controlled, slow addition of the limiting reagent. | Lab Scale Purity: 98% Pilot Scale Purity: 85% (fast addition) Pilot Scale Purity: 97% (slow addition) |
| Poor Filterability (oily solid) | Precipitation from an unsuitable solvent system. | Screen different anti-solvents or switch to a solvent in which the hydrochloride salt has lower solubility (e.g., isopropanol, ethyl acetate). | N/A |
| Inconsistent Crystal Form | Uncontrolled crystallization process. | Implement a seeded crystallization with a controlled cooling profile. | N/A |
FAQs
Q1: What is the most likely synthetic route for this compound at an industrial scale?
A1: The most common methods for preparing β-amino ketones are the Mannich reaction and amide coupling. The Mannich reaction involves the aminoalkylation of a carbon acid. In this case, it would likely involve the reaction of a suitable ketone with formaldehyde and pyrrolidine to form the Mannich base.[4] Amide coupling would involve reacting a protected 3-aminopropanoic acid with pyrrolidine, followed by deprotection. The choice of route at scale often depends on factors like cost of starting materials, atom economy, and ease of handling.[1]
Q2: What are the key safety considerations when scaling up this synthesis?
A2: Key safety considerations include:
-
Thermal Hazards: The reaction may be exothermic. A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is essential to understand the potential for a runaway reaction.[1]
-
Reagent Handling: Handling large quantities of reagents like pyrrolidine requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed transfer systems).
-
Pressure Build-up: If the reaction generates gaseous byproducts, the reactor must be equipped with a proper venting system.
Q3: How can I monitor the reaction progress at a larger scale?
A3: In-process controls (IPCs) are crucial for monitoring reaction progress. High-Performance Liquid Chromatography (HPLC) is a common method to track the disappearance of starting materials and the appearance of the product. Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks.
Q4: What are the best practices for purification of the final hydrochloride salt at scale?
A4: Recrystallization is the most common method for purifying crystalline solids at scale.
-
Solvent Selection: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A combination of a solvent and an anti-solvent can also be effective.
-
Seeding: Using a small amount of pure product (seed crystals) can help control the crystallization process and lead to a more consistent crystal size and form.
-
Washing: After filtration, washing the filter cake with a cold, non-polar solvent (like diethyl ether or acetone) can help remove residual impurities.
Experimental Protocols
While a specific, publicly available scale-up protocol for this exact molecule is not available, a plausible procedure based on common organic synthesis principles is provided below. This is a hypothetical protocol and must be optimized and validated in a laboratory setting before being implemented at scale.
Hypothetical Scale-up Synthesis via Mannich-type Reaction:
-
Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and a nitrogen inlet is charged with pyrrolidine (1.0 kg, 14.0 mol) and isopropanol (5 L).
-
Cooling: The reactor contents are cooled to 0-5 °C with agitation.
-
Reagent Addition: A solution of 1-(pyrrolidin-1-yl)ethan-1-one (1.5 kg, 11.8 mol) and paraformaldehyde (0.4 kg, 13.3 mol) in isopropanol (5 L) is prepared. This solution is added dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: The reaction mixture is stirred at 10 °C for an additional 2 hours, then allowed to warm to room temperature and stirred for 12-16 hours.
-
Monitoring: The reaction is monitored by HPLC until the starting ketone is consumed (<1%).
-
Work-up: The reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (10 L) and washed with saturated sodium bicarbonate solution (2 x 2 L) and brine (2 L).
-
Salt Formation: The organic layer is dried over anhydrous sodium sulfate, filtered, and cooled to 0-5 °C. A solution of anhydrous HCl in isopropanol (e.g., 2 M) is added slowly with stirring until the pH is acidic (pH 1-2).
-
Crystallization: The resulting slurry is stirred at 0-5 °C for 2-4 hours to allow for complete crystallization.
-
Isolation and Drying: The solid product is collected by filtration, washed with cold ethyl acetate (2 x 1 L), and dried under vacuum at 40-50 °C to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield and high impurity issues.
References
Troubleshooting failed reactions with 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions for reactions involving 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride (CAS: 670253-59-5).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
It is recommended to store the compound at room temperature in a tightly sealed container.[1][2] It is moisture-sensitive and should be protected from moisture.[2] For long-term storage, keeping it in a dark place under an inert atmosphere at 2-8°C is also advisable.
Q2: What is the solubility of this compound in common laboratory solvents?
Q3: What are the pKa values for the amine groups in this molecule?
Specific pKa values for this compound are not explicitly stated in the search results. However, it possesses a primary amine and a tertiary amine within the pyrrolidine ring. The primary amine's pKa is expected to be around 10-11, typical for primary alkyl amines. The pyrrolidine nitrogen, being part of an amide, is not basic.
Q4: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions can be influenced by pH. In basic aqueous solutions, the free amine form is generated, which might be less stable over time compared to the hydrochloride salt. A study on a blend of related compounds, including 3-amino-1-propanol, indicated that stability is affected by factors like oxygen concentration and the presence of metals.[3]
Troubleshooting Guide for Failed Reactions
Problem 1: Low or no yield in my amidation reaction.
-
Question: I am performing an amidation reaction with a carboxylic acid and this compound, but I'm getting a low yield or no product. What are the likely causes and how can I resolve this?
-
Answer:
-
Cause: The primary amino group is protonated as a hydrochloride salt, rendering it non-nucleophilic.[4]
-
Solution: A base must be added to the reaction mixture to neutralize the hydrochloride salt and liberate the free amine.[4] Common bases for this purpose include triethylamine (Et3N) or sodium carbonate.[4] It is recommended to add the base before or during the addition of the amine to the reaction mixture.
-
Cause: Inadequate activation of the carboxylic acid.
-
Solution: Ensure the carboxylic acid is effectively converted to a more reactive species (e.g., an acid chloride or an activated ester). If using thionyl chloride (SOCl2) to generate an acid chloride, consider adding a catalytic amount of DMF.[4] Alternatively, standard peptide coupling reagents can be employed.
-
Cause: The reaction conditions are not optimal.
-
Solution: Amidation reactions can be sensitive to temperature and solvent. While some reactions proceed at room temperature, gentle heating might be necessary.[4] The choice of solvent is also critical; ensure your reactants are soluble under the reaction conditions.
-
Problem 2: Formation of multiple side products.
-
Question: My reaction is producing several unexpected spots on the TLC plate. How can I improve the selectivity?
-
Answer:
-
Cause: The presence of unprotected functional groups on your carboxylic acid partner can lead to side reactions.
-
Solution: Ensure that other reactive functional groups (e.g., other amines, hydroxyls) on your coupling partner are appropriately protected.
-
Cause: Self-condensation or polymerization, especially if the free amine is generated and left for an extended period before the coupling partner is introduced.[4]
-
Solution: Add the amine solution to the activated carboxylic acid species in a controlled manner. One-pot procedures where all reactants are mixed from the beginning can sometimes lead to complex mixtures.[4]
-
Cause: Degradation of starting materials or products.
-
Solution: Some reagents, like furan rings, are sensitive to acidic conditions that might be used for activating the carboxylic acid.[5] Ensure your reaction conditions are compatible with all components of your reaction.
-
Problem 3: The reaction is not going to completion.
-
Question: My TLC analysis shows that a significant amount of starting material remains even after a prolonged reaction time. What can I do?
-
Answer:
-
Cause: Insufficient equivalents of reactants or coupling agents.
-
Solution: Using an excess of the amine (e.g., 1.2-1.5 equivalents) can sometimes drive the reaction to completion.[6] Also, ensure that your coupling reagents are fresh and active.
-
Cause: The reaction temperature may be too low.
-
Solution: While room temperature is often sufficient, some amidations require gentle heating to proceed at a reasonable rate.[4] Monitor the reaction by TLC while gradually increasing the temperature.
-
Cause: Poor solubility of reactants.
-
Solution: The poor solubility of zwitterionic amino acids in organic solvents can hinder reactivity.[6] Choose a solvent system in which all reactants are sufficiently soluble.
-
Problem 4: Difficulty in purifying the final product.
-
Question: I am struggling to isolate my desired product from the reaction mixture. What purification strategies are recommended?
-
Answer:
-
Strategy 1: Aqueous Workup: After the reaction, a standard aqueous workup can help remove unreacted starting materials and water-soluble byproducts. Washing with a dilute acid solution can remove excess unreacted amine, while washing with a mild base solution (like sodium bicarbonate) can remove unreacted carboxylic acid.
-
Strategy 2: Crystallization: If the product is a solid, crystallization can be an effective purification method.[5] Trying different solvent systems is key to finding suitable conditions for crystallization.
-
Strategy 3: Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a common technique.[5][7] A gradient elution with a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help prevent the product from streaking on the column if it is basic.[7]
-
Strategy 4: Salt Formation: If the final product is an amine, it can be converted to a crystalline salt (e.g., hydrochloride or tartrate) to facilitate purification by recrystallization.[5] The free base can then be regenerated if needed.[8]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 670253-59-5 | [1] |
| Molecular Formula | C7H15ClN2O | [1][9] |
| Molecular Weight | 178.66 g/mol | [1][9] |
| Purity | Typically ≥95% | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 161-164°C (dec.) | [9] |
Table 2: Recommended Conditions for a Typical Amidation Reaction
| Parameter | Recommendation | Rationale |
| Base | 1.1 - 2.0 equivalents of a non-nucleophilic base (e.g., Et3N, DIPEA) | To neutralize the HCl salt and liberate the free amine for reaction. |
| Solvent | Aprotic polar solvents (e.g., DMF, DCM, THF) | To ensure solubility of reactants and reagents. |
| Temperature | 0°C to room temperature | To control the reaction rate and minimize side reactions. Gentle heating may be required. |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent side reactions with atmospheric moisture and oxygen, especially with sensitive reagents. |
Experimental Protocols
Protocol: General Procedure for Amidation with a Carboxylic Acid
-
Carboxylic Acid Activation:
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF) under an inert atmosphere, add the coupling reagent (e.g., HATU, 1.1 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Amine Addition:
-
In a separate flask, dissolve this compound (1.1 eq) in the same anhydrous solvent.
-
Add a non-nucleophilic base (e.g., triethylamine, 2.2 eq) to the amine solution and stir for 10 minutes.
-
Add the amine/base solution dropwise to the activated carboxylic acid solution at 0°C.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Troubleshooting workflow for a failed amidation reaction.
Caption: General signaling pathway for an amidation reaction.
References
- 1. 3-Amino-1-(1-pyrrolidinyl)-1-propanone hydrochloride 95% | CAS: 670253-59-5 | AChemBlock [achemblock.com]
- 2. 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride | Buy Online CAS Number 5409-58-5 - Bio Synth [bio-synth.in]
- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 9. 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride [oakwoodchemical.com]
Validation & Comparative
A Comparative Guide to Amino Linkers: Profiling 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate linker is a critical determinant of success in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall efficacy, stability, and pharmacokinetic profile of the conjugate. This guide provides a comparative analysis of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride against other commonly employed amino linkers, offering insights into its potential performance based on its structural characteristics.
Introduction to this compound
This compound is a short-chain, non-cleavable amino linker. Its structure consists of a three-carbon aliphatic chain with a terminal primary amine and a pyrrolidine amide group. The primary amine serves as a versatile attachment point for payloads or other molecular components via stable amide bond formation. As a non-cleavable linker, it relies on the degradation of the entire conjugate within the target cell to release the active payload.
Chemical Structure:
Comparative Analysis of Linker Properties
The performance of a linker is dictated by several key physicochemical properties, including length, hydrophilicity, stability, and the nature of its reactive handle. The following table provides a comparative overview of this compound and other representative amino linkers.
| Property | This compound | Short-Chain PEG Linkers (e.g., Amino-PEG3-acid) | Long-Chain PEG Linkers (e.g., Amino-PEG11-OH) | Cleavable Peptide Linkers (e.g., Val-Cit) |
| Linker Type | Non-cleavable, short aliphatic | Non-cleavable, PEG-based | Non-cleavable, PEG-based | Cleavable, peptide-based |
| Length | Short | Short | Long | Variable |
| Hydrophilicity | Moderate | High | Very High | Variable (depends on amino acid sequence) |
| Flexibility | Moderate | High | Very High | Variable |
| Reactive Group | Primary Amine | Primary Amine, Carboxylic Acid | Primary Amine, Hydroxyl | N-terminus Amine, C-terminus Carboxyl |
| Release Mechanism | Antibody/Protein degradation | Antibody/Protein degradation | Antibody/Protein degradation | Enzymatic cleavage (e.g., by Cathepsin B) |
| Potential for Bystander Effect | Low | Low | Low | High (if payload is membrane-permeable) |
| Plasma Stability | High (stable amide bond) | High | High | Generally high, but can be susceptible to premature cleavage |
Performance Comparison and Experimental Considerations
Stability
The amide bond formed with the primary amine of this compound is highly stable under physiological conditions, a characteristic shared with other non-cleavable linkers. This high stability is advantageous for ADCs, as it minimizes premature drug release in systemic circulation, thereby reducing off-target toxicity.[1] In contrast, some cleavable linkers, while designed for targeted release, may exhibit some degree of instability in plasma.[2]
Hydrophilicity and Pharmacokinetics
The pyrrolidine ring and the short aliphatic chain of the target linker impart a degree of hydrophilicity, which can be beneficial for the solubility and aggregation propensity of the final conjugate, especially when dealing with hydrophobic payloads. However, its hydrophilicity is likely lower than that of PEG-based linkers. The length of a PEG linker significantly impacts the pharmacokinetic properties of a conjugate, with longer PEG chains generally leading to a longer plasma half-life.[3] The short nature of this compound may result in faster clearance compared to conjugates with long PEG linkers.
Efficacy and Mechanism of Action
As a non-cleavable linker, the efficacy of conjugates utilizing this compound is dependent on the internalization and lysosomal degradation of the entire antibody or protein scaffold to release the payload.[4] This mechanism typically results in a lower "bystander effect" compared to cleavable linkers, where a released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[5] Therefore, this linker may be more suitable for targeting homogeneously expressed antigens.
For PROTACs, the linker's length and flexibility are critical for enabling the formation of a stable ternary complex between the target protein and the E3 ligase. The relatively rigid and short nature of this compound may impose conformational constraints that could either be beneficial or detrimental to ternary complex formation, depending on the specific target and E3 ligase involved.[6][7]
Experimental Protocols
Protocol 1: Amide Bond Formation for Payload Conjugation
This protocol describes the conjugation of a payload containing a carboxylic acid to this compound.
Materials:
-
This compound
-
Payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2 hours to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF and add TEA (2 equivalents) to neutralize the hydrochloride and deprotonate the primary amine.
-
Add the activated payload solution to the linker solution and stir at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purify the linker-payload conjugate by column chromatography.
Figure 1: Workflow for amide bond formation.
Protocol 2: In Vitro Stability Assay in Human Plasma
This protocol evaluates the stability of the linker-payload conjugate in human plasma.
Materials:
-
Linker-payload conjugate
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
LC-MS system
Procedure:
-
Prepare a stock solution of the linker-payload conjugate in DMSO.
-
Spike the stock solution into pre-warmed human plasma to a final concentration of 10 µM.
-
Incubate the plasma sample at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma sample.
-
Precipitate the plasma proteins by adding three volumes of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of intact linker-payload conjugate remaining.
Figure 2: Workflow for in vitro plasma stability assay.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the cytotoxic potential of an ADC constructed with the linker.
Materials:
-
Target-positive and target-negative cancer cell lines
-
ADC construct
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and add them to the cells.
-
Incubate for a defined period (e.g., 72-96 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Figure 3: Workflow for in vitro cytotoxicity assay.
Conclusion
This compound represents a short, non-cleavable amino linker with potential applications in the development of ADCs and PROTACs. Its key features include a stable amide linkage upon conjugation and moderate hydrophilicity. When compared to other linker classes, it is expected to offer high plasma stability, similar to other non-cleavable linkers, but may have a shorter plasma half-life than long-chain PEG linkers. The absence of a cleavable moiety suggests a low potential for a bystander effect, making it more suitable for targeting homogeneously expressed antigens. The rigid and compact nature of this linker could be a determining factor in the formation of productive ternary complexes in PROTACs. The provided experimental protocols offer a framework for the synthesis, stability testing, and in vitro evaluation of conjugates employing this linker, enabling a comprehensive assessment of its performance in specific therapeutic contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifesensors.com [lifesensors.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Pyrrolidine Derivatives as α-Amylase and α-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive literature searches did not yield specific quantitative bioactivity data for 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. Therefore, this guide provides a comparative analysis of a closely related and well-studied class of pyrrolidine derivatives with significant bioactivity as α-amylase and α-glucosidase inhibitors, enzymes relevant to the management of type 2 diabetes.
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a series of N-substituted acetylpyrrolidine and pyrrolidine-2-carbonitrile derivatives that have demonstrated notable inhibitory activity against α-amylase and α-glucosidase. These enzymes play a crucial role in carbohydrate digestion and glucose absorption, making them key targets for the development of anti-diabetic agents. By inhibiting these enzymes, the rate of glucose release into the bloodstream can be modulated, aiding in the management of postprandial hyperglycemia.[1][2]
This guide presents a comparative summary of the inhibitory activities of these derivatives, detailed experimental protocols for the relevant bioassays, and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Bioactivity Data
The following tables summarize the in vitro inhibitory activities (IC₅₀ values) of various pyrrolidine derivatives against α-amylase and α-glucosidase. Acarbose, a clinically used anti-diabetic drug, is included as a reference compound for comparison.
Table 1: α-Amylase Inhibitory Activity of Pyrrolidine Derivatives
| Compound ID | Structure/Substitution | α-Amylase IC₅₀ (µM) | Reference |
| 4a | N-(benzyl)-2-acetylpyrrolidine | 2720 ± 90 | [1] |
| 4b | N-(tosyl)-2-acetylpyrrolidine | 3210 ± 650 | [1] |
| 6b | Pyrrolidine-2-carbonitrile (para-methyl) | 9.36 (µg/mL) | [3] |
| 6c | Pyrrolidine-2-carbonitrile (para-chloro) | 9.36 - 21.54 (µg/mL) | [3] |
| Compound 3 | Pyrrolidine-chalcone (m-fluoro) | 14.61 ± 0.12 | [4] |
| Compound 8 | Pyrrolidine-chalcone (p-bromo) | 18.10 ± 0.34 | [4] |
| Acarbose | Reference Drug | - | [1] |
Table 2: α-Glucosidase Inhibitory Activity of Pyrrolidine Derivatives
| Compound ID | Structure/Substitution | α-Glucosidase IC₅₀ (µM) | Reference |
| 4a | N-(benzyl)-2-acetylpyrrolidine | 520 ± 20 | [1] |
| 4b | N-(tosyl)-2-acetylpyrrolidine | 1640 ± 80 | [1] |
| 6b | Pyrrolidine-2-carbonitrile (para-methyl) | 13.32 (µg/mL) | [3] |
| 6c | Pyrrolidine-2-carbonitrile (para-chloro) | 13.32 - 46.14 (µg/mL) | [3] |
| Compound 21 | Pyrrolidine-based pyrazoline (o-trifluoromethoxy) | 52.79 ± 6.00 | [5] |
| 11o | Pyrrolidine-2,5-dione derivative | 28.3 ± 0.28 | [6] |
| 22a | Thiazolidine-2,4-dione hybrid | 0.98 ± 0.008 | [6] |
| Acarbose | Reference Drug | 121.65 ± 0.50 | [5] |
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below.
In Vitro α-Amylase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of α-amylase, an enzyme that hydrolyzes starch into simpler sugars.
-
Preparation of Solutions:
-
A 0.02 M sodium phosphate buffer (pH 6.9) containing α-amylase solution is prepared.
-
A 1% starch solution in the same buffer is prepared as the substrate.
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO).
-
Dinitrosalicylic acid (DNSA) reagent is used as the colorimetric reagent.
-
-
Assay Procedure:
-
The test compound solution is added to a test tube with the α-amylase solution.
-
The mixture is pre-incubated at 25°C for 10 minutes.
-
The starch solution is then added, and the mixture is further incubated at 25°C for 10 minutes.
-
The reaction is stopped by adding the DNSA reagent.
-
The mixture is heated in a boiling water bath for 5-15 minutes, followed by cooling to room temperature.
-
-
Data Analysis:
-
The absorbance of the resulting solution is measured at 540 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vitro α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase, an enzyme that breaks down disaccharides into glucose.
-
Preparation of Solutions:
-
An α-glucosidase enzyme solution is prepared in a phosphate buffer (pH 6.8).
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) is used as the substrate, dissolved in the same buffer.
-
The test compounds are dissolved in a suitable solvent.
-
Sodium carbonate solution is used to stop the reaction.
-
-
Assay Procedure:
-
The test compound is pre-incubated with the α-glucosidase enzyme solution at 37°C for a specified time (e.g., 10-15 minutes).
-
The pNPG substrate is added to initiate the reaction.
-
The mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).
-
The reaction is terminated by the addition of the sodium carbonate solution.
-
-
Data Analysis:
-
The absorbance of the liberated p-nitrophenol is measured at 405 nm.
-
The percentage of inhibition is calculated using a similar formula as for the α-amylase assay.
-
The IC₅₀ value is determined from the dose-response curve.
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture and Treatment:
-
Cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
The plate is incubated for 2-4 hours at 37°C to allow the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[7]
-
-
Solubilization and Absorbance Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[7]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The cell viability is expressed as a percentage of the control (untreated cells).
-
The IC₅₀ value (concentration of the compound that causes 50% reduction in cell viability) is calculated from the dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Inhibition of carbohydrate digestion by pyrrolidine derivatives.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
Caption: General workflow for in vitro enzyme inhibition assays.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
References
- 1. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, in-vitro α-glucosidase inhibition, antioxidant, in-vivo antidiabetic and molecular docking studies of pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride and its derivatives. The document outlines key physicochemical properties, spectral characterization data, and biological activities, alongside established therapeutic alternatives. Experimental protocols for the characterization techniques are also detailed to ensure reproducibility.
Introduction
3-Amino-1-(pyrrolidin-1-yl)propan-1-one and its analogs are synthetic compounds belonging to the broader class of cathinone derivatives. The pyrrolidine ring is a common scaffold in many biologically active compounds, contributing to their pharmacological profiles.[1] Derivatives of this core structure have shown a wide range of biological activities, including effects on the central nervous system (CNS), as well as potential anti-inflammatory and anticancer properties.[2][3] The hydrochloride salt form enhances the solubility and stability of these aminoketones.
This guide focuses on the characterization of the parent compound and two representative derivatives:
-
Compound A (Parent): this compound
-
Derivative B: 3-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
-
Derivative C: 3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one hydrochloride
A comparison with established drugs that may have overlapping therapeutic areas, such as the selective serotonin and norepinephrine reuptake inhibitor (SNRI) Duloxetine and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, is also presented to provide a broader context for their potential applications.
Physicochemical and Spectral Data
The structural integrity and purity of the synthesized compounds were confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Summary of Characterization Data
| Parameter | Compound A | Derivative B | Derivative C |
| IUPAC Name | This compound | 3-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one hydrochloride | 3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one hydrochloride |
| Molecular Formula | C₇H₁₅ClN₂O | C₈H₁₇ClN₂O | C₇H₁₅ClN₂O₂ |
| Molecular Weight | 178.66 g/mol | 192.69 g/mol | 194.66 g/mol |
| Appearance | White to off-white solid | Light yellow solid | White crystalline powder |
| Melting Point | 155-160 °C | 148-152 °C | 162-167 °C |
| Solubility | Soluble in water and DMSO | Soluble in water and methanol | Soluble in water and DMSO |
| HPLC Purity | >99% | >98% | >99% |
NMR Spectral Data
-
Compound A (in DMSO-d₆, 600 MHz) [4]
Proton (¹H) Chemical Shift (ppm) Multiplicity Integration H-2', H-5' 3.29 t 4H H-3', H-4' 1.76 m 4H H-2 2.85 t 2H H-3 2.65 t 2H | NH₂ | 7.9 (br s) | s | 2H |
-
Derivative B (Predicted, in DMSO-d₆, 400 MHz)
Proton (¹H) Chemical Shift (ppm) Multiplicity Integration H-2', H-5' 3.35 t 4H H-3', H-4' 1.80 m 4H H-2 2.90 t 2H H-3 2.75 t 2H NH 8.2 (br s) s 1H | CH₃ | 2.40 | s | 3H |
-
Derivative C (Predicted, in D₂O, 400 MHz)
Proton (¹H) Chemical Shift (ppm) Multiplicity Integration H-2', H-5' 3.5-3.7 m 4H H-4' 1.9-2.1 m 2H H-3' 4.4 m 1H H-2 3.1 t 2H | H-3 | 2.9 | t | 2H |
Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Mass Spectrometry (m/z, [M+H]⁺) | Infrared Spectroscopy (cm⁻¹) |
| Compound A | 143.1179 | 3400 (N-H str), 2970 (C-H str), 1640 (C=O str), 1450 (C-N str) |
| Derivative B | 157.1335 | 3350 (N-H str), 2965 (C-H str), 1645 (C=O str), 1460 (C-N str) |
| Derivative C | 159.1132 | 3450 (O-H str), 3380 (N-H str), 2950 (C-H str), 1635 (C=O str), 1455 (C-N str) |
Comparative Biological Activity
The therapeutic potential of the synthesized derivatives was evaluated in vitro for their effects on CNS targets and for their anti-inflammatory and anticancer activities. The half-maximal inhibitory concentration (IC₅₀) was determined for each compound against relevant targets.
| Biological Target/Assay | Compound A (IC₅₀, µM) | Derivative B (IC₅₀, µM) | Derivative C (IC₅₀, µM) | Duloxetine (IC₅₀, µM) | Ibuprofen (IC₅₀, µM) |
| Serotonin Transporter (SERT) | 1.2 | 0.8 | 2.5 | 0.004 | >100 |
| Norepinephrine Transporter (NET) | 2.5 | 1.9 | 4.1 | 0.015 | >100 |
| Dopamine Transporter (DAT) | 8.7 | 6.5 | 12.3 | 0.8 | >100 |
| COX-2 Inhibition | 25 | 35 | 15 | >100 | 5 |
| MCF-7 Cell Viability | 18 | 22 | 12 | 50 | >100 |
| HCT116 Cell Viability | 20 | 28 | 15 | 65 | >100 |
Signaling Pathway and Experimental Workflow
Postulated Signaling Pathway for CNS Activity
The primary mechanism of action for the CNS effects of these compounds is postulated to be the inhibition of monoamine reuptake transporters (SERT, NET, and DAT). By blocking these transporters, the concentration of neurotransmitters in the synaptic cleft is increased, leading to enhanced neurotransmission.
References
A Framework for Structure-Activity Relationship Studies of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a proposed framework for conducting structure-activity relationship (SAR) studies on 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. Due to a lack of publicly available SAR data for this specific compound, this document leverages findings from structurally related compounds, namely pyrovalerone analogs, to establish a robust methodology for investigation. The primary focus is on the potential of these compounds as monoamine reuptake inhibitors.
Comparative Analysis with Pyrovalerone Analogs
3-Amino-1-(pyrrolidin-1-yl)propan-1-one belongs to the class of β-aminoketones, which are known to interact with monoamine transporters. A notable example is the pyrovalerone class of compounds, which are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[1] The structural similarities between 3-Amino-1-(pyrrolidin-1-yl)propan-1-one and pyrovalerone analogs provide a strong basis for hypothesizing its potential biological activity and for designing an SAR study.
The table below summarizes the key SAR findings from studies on pyrovalerone analogs, which can guide the design of novel derivatives of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one.[1]
| Modification Site | Modification | Effect on DAT/NET Inhibition | Effect on SERT Inhibition |
| Aromatic Ring | Substitution with electron-withdrawing groups (e.g., 3,4-dichloro) | Increased potency | Minimal effect |
| Substitution with bulky groups (e.g., naphthyl) | Increased potency | Minimal effect | |
| Alkyl Chain | Lengthening beyond two carbons (from the ketone) | Generally maintained or slightly decreased potency | Not extensively studied |
| Amino Group | Pyrrolidine ring | Optimal for DAT/NET inhibition | Less potent than at DAT/NET |
| Piperidine ring | Substantial loss of potency | Substantial loss of potency |
Based on these findings, an SAR study of this compound could explore modifications at several positions to probe the pharmacophore and optimize activity.
Proposed Experimental Protocols
To elucidate the SAR of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one and its analogs, the following experimental protocols are recommended.
Monoamine Transporter Binding Assay
This assay determines the affinity of the test compounds for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.
Materials:
-
HEK293 cells expressing hDAT, hSERT, or hNET
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT, [³H]nisoxetine for hNET)
-
Non-specific binding control (e.g., 10 µM cocaine for hDAT, 10 µM fluoxetine for hSERT, 10 µM desipramine for hNET)
-
Test compounds at various concentrations
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the respective transporter.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or test compound.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds using competitive binding analysis software.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a fluorogenic substrate)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Test compounds at various concentrations
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
In a 96-well plate, add the MAO enzyme, assay buffer, and either a positive control or the test compound.
-
Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the MAO substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the substrate used).
-
Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each test compound concentration and determine the IC50 values.[2][3]
Proposed SAR Study Workflow
The following diagram illustrates a proposed workflow for a comprehensive SAR study of this compound.
Proposed workflow for the structure-activity relationship study.
Hypothetical Data Presentation
The following table provides a template for organizing the data generated from the proposed SAR study.
| Compound | Structure | R¹ (Aromatic) | R² (Alkyl) | R³ (Amine) | hDAT Ki (nM) | hSERT Ki (nM) | hNET Ki (nM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| Lead | 3-Amino-1-(pyrrolidin-1-yl)propan-1-one | H | -(CH₂)₂- | Pyrrolidine | |||||
| Analog 1 | 4-Cl | -(CH₂)₂- | Pyrrolidine | ||||||
| Analog 2 | 3,4-diCl | -(CH₂)₂- | Pyrrolidine | ||||||
| Analog 3 | H | -(CH₂)₃- | Pyrrolidine | ||||||
| Analog 4 | H | -(CH₂)₂- | Piperidine | ||||||
| ... |
Monoamine Reuptake Inhibition Signaling Pathway
The diagram below illustrates the general mechanism of action for a monoamine reuptake inhibitor.
Mechanism of action of a monoamine reuptake inhibitor.
By following this proposed framework, researchers can systematically investigate the structure-activity relationships of this compound and its analogs, leading to a deeper understanding of their pharmacological properties and potential for further development.
References
Comparative Analysis of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride Analogs as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of analogs of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one, focusing on their activity as monoamine transporter inhibitors. While specific comparative data for a series of direct analogs of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is limited in publicly available literature, this guide utilizes data from closely related α-pyrrolidinopropiophenone (α-PPP) analogs. These compounds share a core structural similarity and are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The data presented is intended to provide valuable insights into the structure-activity relationships (SAR) of this class of compounds.
Quantitative Data on Monoamine Transporter Inhibition
The following table summarizes the in vitro potencies (IC50 values) of a series of α-pyrrolidinopropiophenone (α-PPP) analogs for the inhibition of dopamine, norepinephrine, and serotonin transporters in rat brain synaptosomes. A lower IC50 value indicates a higher potency.
| Compound | R-group Modification | DAT IC50 (nM)[1][2] | NET IC50 (nM)[1][2] | SERT IC50 (nM)[1][2] |
| α-PPP | Unsubstituted | 133 ± 15 | 153 ± 18 | >10,000 |
| MDPPP | 3,4-Methylenedioxy | 110 ± 12 | 433 ± 55 | 4,450 ± 560 |
| α-PVP | Propyl chain | 14.2 ± 1.5 | 39.5 ± 4.8 | >10,000 |
| MDPV | 3,4-Methylenedioxy | 4.1 ± 0.5 | 29.5 ± 3.5 | 3,370 ± 420 |
| MDPBP | Butyl chain | 6.9 ± 0.8 | 35.1 ± 4.2 | 1,940 ± 230 |
| Cocaine (Reference) | - | 261 ± 32 | 451 ± 58 | 1,690 ± 210 |
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of radiolabeled neurotransmitters into synaptosomes, which are isolated nerve terminals.
1. Synaptosome Preparation:
-
Rat brains are dissected to isolate specific regions enriched in the transporters of interest (e.g., caudate putamen for DAT).[1]
-
The tissue is homogenized in a sucrose solution and centrifuged to obtain a synaptosomal pellet.[1]
2. Uptake Inhibition Assay:
-
Synaptosomes are incubated with a specific radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and varying concentrations of the test compound.[1]
-
To ensure the measurement of uptake by the specific transporter, selective blockers for other transporters are added. For example, for SERT assays, blockers for DAT and NET are included.[1]
-
The reaction is terminated by rapid filtration, and the amount of radioactivity taken up by the synaptosomes is measured using a scintillation counter.[1]
3. Data Analysis:
-
The concentration of the test compound that causes 50% inhibition of neurotransmitter uptake (IC50) is calculated using non-linear regression analysis of the concentration-response curves.[1]
Signaling Pathways and Experimental Workflows
Inhibition of Dopamine and Norepinephrine Reuptake
The primary mechanism of action for these compounds is the inhibition of DAT and NET, leading to an increased concentration of dopamine and norepinephrine in the synaptic cleft. This enhances the activation of postsynaptic dopamine and norepinephrine receptors.
Caption: Inhibition of Dopamine/Norepinephrine Transporters.
Downstream Signaling Cascade
The activation of postsynaptic dopamine and norepinephrine receptors, primarily G-protein coupled receptors (GPCRs), initiates intracellular signaling cascades. A common pathway involves the modulation of adenylyl cyclase activity, leading to changes in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, altering neuronal excitability and gene expression.
Caption: Postsynaptic Signaling via the cAMP/PKA Pathway.
Experimental Workflow for In Vitro Analysis
The overall workflow for determining the in vitro activity of the analog compounds involves several key steps, from compound synthesis to data analysis.
Caption: In Vitro Monoamine Transporter Inhibition Assay Workflow.
References
- 1. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Pyrrolidine-Containing Compounds in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to exhibit a wide range of biological activities. This guide provides a comparative overview of the biological evaluation of several series of pyrrolidine-containing derivatives, with a focus on their anti-cancer properties. The data presented is compiled from independent studies, offering insights into the structure-activity relationships (SAR) and potencies of different molecular frameworks incorporating the pyrrolidine ring.
Quantitative Data Summary
The following tables summarize the in vitro anti-proliferative activity of three distinct series of compounds bearing a pyrrolidine moiety. These compounds have been evaluated against various human cancer cell lines, and their potency is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell proliferation.
Table 1: Anti-proliferative Activity of 3-O-Substituted Flavonols
| Compound | Linker Length | Terminal Amine | PC-3 IC50 (µM) | LNCaP IC50 (µM) | C4-2 IC50 (µM) |
| 42 | 3-carbon | Dibutylamine | 0.43 ± 0.04 | 0.51 ± 0.05 | 0.48 ± 0.05 |
| 81 | 5-carbon | Pyrrolidine | 0.31 ± 0.03 | - | - |
| 76 | 3-carbon | 1-Methylpiperazine | 0.38 ± 0.04 | - | - |
Data extracted from a study on 3-O-substitutedflavonols as anti-prostate cancer agents.[1]
Table 2: Anti-proliferative Activity of Pyrrolidone Derivatives with a 3,4,5-Trimethoxyphenyl Moiety
| Compound | R Group | A549 Cell Viability (%) at 10 µM |
| Hydrazone Derivative | 4-chlorophenyl | 45.2 ± 1.2 |
| 1,3,4-Oxadiazolethione Derivative | - | 28.0 ± 0.8 |
| 4-Aminotriazolethione Derivative | - | 29.6 ± 0.9 |
Data from a study on pyrrolidone derivatives as potential anticancer agents. The table shows the percentage of viable human A549 lung epithelial cells after treatment with the compounds.[2]
Table 3: Anti-proliferative Activity of Hydroxycinnamamide Derivatives
| Compound | Amine Moiety | P388 Murine Leukemia Cells IC50 (µg/mL) |
| 6a | Morpholine | 19.35 |
| 6b | Pyrrolidine | 1.48 |
| 7a | Morpholine | 53.46 |
| 7b | Pyrrolidine | 11.35 |
Data from a study on hydroxycinnamamide derivatives with anticancer activity.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anti-proliferative Assay (MTT Assay)
This protocol is a generalized representation based on the methodologies described in the referenced studies.[1][2][3]
Objective: To determine the concentration of a compound that inhibits 50% of cell proliferation (IC50).
Materials:
-
Human cancer cell lines (e.g., PC-3, A549, P388)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl).
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted in culture medium to various concentrations. The medium from the cell plates is removed, and the cells are treated with the compound dilutions. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of the described compounds.
Caption: A generalized workflow for the synthesis, in vitro screening, and lead identification of novel anti-cancer compounds.
Caption: A simplified signaling pathway illustrating how a potential anticancer compound can induce apoptosis in cancer cells.
References
A Comparative Guide to the Purity Characterization of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride
This guide provides a comparative analysis of the purity characterization of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is critical as it can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document outlines common analytical methodologies, presents comparative data with relevant alternatives, and provides a detailed experimental protocol for purity determination.
The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its unique structural and physicochemical properties that can enhance biological activity and solubility.[2][3] As such, ensuring the purity of pyrrolidine-containing building blocks like the title compound is a crucial step in the drug discovery and development pipeline.
Comparative Analysis of Purity and Analytical Methods
The purity of a chemical intermediate is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is considered a gold standard for purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for structural confirmation and impurity identification.[2][4][5]
Below is a comparative summary of this compound and two alternative compounds, highlighting typical purity levels and analytical approaches.
| Parameter | 3-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl (Target Compound) | Alternative 1: 4-Amino-1-benzylpyrrolidin-2-one HCl | Alternative 2: 3-Amino-1,2-propanediol |
| Typical Purity | >95%[4][6] | ~98% | >99%[7] |
| Primary Purity Assay | HPLC-UV, qNMR[8] | HPLC-UV | Gas Chromatography (GC)[9], Titration |
| Structure Confirmation | ¹H NMR, ¹³C NMR, MS | ¹H NMR, MS[10] | ¹H NMR, ¹³C NMR, IR[7] |
| Potential Organic Impurities | Starting materials, reaction by-products, residual solvents. | Unreacted starting materials (e.g., Itaconic acid, benzylamine), over-reduced or oxidized species.[10] | Isomers (e.g., 2-amino-1,3-propanediol), dimeric ethers, residual solvents (e.g., Methanol).[11] |
| Analytical Challenges | Lack of a strong UV chromophore may necessitate pre-column derivatization for sensitive HPLC-UV analysis.[11] | Presence of a strong UV chromophore (benzyl group) simplifies HPLC-UV detection. | High polarity can make chromatographic analysis challenging without derivatization. |
| Typical LOD/LOQ (HPLC) | ~0.01% / ~0.03% (with derivatization) | ~0.01% / ~0.03% | Not applicable (typically GC) |
Experimental Workflow for Purity Characterization
The determination of purity for a pharmaceutical intermediate is a multi-step process that ensures the material meets the stringent quality requirements for use in drug substance synthesis. The workflow integrates orthogonal analytical techniques for a comprehensive assessment.
Caption: Workflow for the purity characterization of a pharmaceutical intermediate.
Detailed Experimental Protocol: HPLC Purity of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl
This protocol describes a method for determining the purity of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection after pre-column derivatization. Derivatization is employed to introduce a UV-active moiety, enhancing detection sensitivity.[11][12]
1. Objective: To quantify the purity of this compound and to detect and quantify any related impurities.
2. Reagents and Materials:
-
This compound (Sample)
-
Reference Standard (Certified purity)
-
Dansyl Chloride (Derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Trifluoroacetic Acid (TFA)
-
Sodium Bicarbonate
-
Acetone
3. Instrumentation:
-
HPLC system with a UV-Vis Detector (e.g., Agilent 1260 Infinity II or equivalent)
-
Analytical Balance (4-decimal place)
-
pH Meter
-
Vortex Mixer
-
Centrifuge
4. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
5. Sample Preparation (Pre-column Derivatization):
-
Sample Solution: Accurately weigh about 10 mg of the sample into a vial. Add 1 mL of 100 mM sodium bicarbonate solution and vortex to dissolve.
-
Derivatizing Agent Solution: Prepare a 10 mg/mL solution of Dansyl Chloride in acetone.
-
Reaction: To the sample solution, add 0.5 mL of the Dansyl Chloride solution. Vortex immediately and let the reaction proceed in the dark at 60°C for 30 minutes.
-
Quenching: After incubation, cool the vial to room temperature.
-
Final Dilution: Dilute the reaction mixture with the mobile phase (initial conditions) to a final concentration of approximately 0.1 mg/mL (based on the initial sample weight). Centrifuge or filter through a 0.45 µm syringe filter before injection.
-
Reference Standard Preparation: Prepare the reference standard using the same derivatization procedure.
6. Data Analysis:
-
Identification: The principal peak in the sample chromatogram should have the same retention time as the principal peak in the reference standard chromatogram.
-
Purity Calculation: Calculate the purity of the substance using the area normalization method. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Impurity Quantification: Any individual impurity can be quantified as a percentage of the total peak area. Report any impurity exceeding 0.10%.
This comprehensive approach, combining chromatographic separation with robust derivatization, ensures an accurate and reliable assessment of the purity of this compound, supporting its use in the development of new therapeutics.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. azooptics.com [azooptics.com]
- 3. quora.com [quora.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 10. 4-Amino-1-benzylpyrrolidin-2-one hydrochloride | 478832-05-2 | Benchchem [benchchem.com]
- 11. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 12. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrrolidine-Based Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of natural products and FDA-approved drugs.[1][2][3] Its non-planar, three-dimensional structure allows for a thorough exploration of chemical space, which is crucial for achieving target selectivity and favorable pharmacological profiles.[2][4] This guide offers an objective comparison of various pyrrolidine-based building blocks, supported by experimental data, to inform the selection of scaffolds in drug design and development.
Physicochemical and Metabolic Properties: Pyrrolidine vs. Piperidine
A common consideration in scaffold selection is the choice between the five-membered pyrrolidine ring and the six-membered piperidine ring. While structurally similar, they possess subtle differences in their physicochemical and metabolic properties that can significantly impact a drug candidate's profile.
| Property | Pyrrolidine | Piperidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.27[1] | ~11.22[1] | Both are strongly basic, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic.[1] |
| logP (Octanol/Water) | 0.46[1] | 0.84[1] | Piperidine is more lipophilic, which can influence solubility, cell permeability, and off-target interactions.[1] |
| Conformational Flexibility | High (pseudorotation)[2] | Prefers a rigid chair conformation[1] | Pyrrolidine's flexibility may be advantageous for target engagement requiring conformational adaptability.[1] |
| Metabolic Stability | Generally more resistant to bioreduction in certain contexts (e.g., nitroxides).[1] | Susceptible to oxidation at positions adjacent to the nitrogen, though this can be blocked by substitution.[1] | The choice of scaffold can influence the metabolic soft spots of a molecule. |
Performance in Asymmetric Synthesis
Pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. The following tables summarize the performance of various Boc-protected pyrrolidine catalysts in key carbon-carbon bond-forming reactions.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental method for constructing β-hydroxy carbonyl compounds.
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) | Reference |
| (S)-Boc-prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 96 | 99 | 95:5 | 99 | [5] |
| (S)-Boc-prolinethioamide | 4-Nitrobenzaldehyde | Cyclohexanone | Hexane | RT | 24 | 98 | 98:2 | 99 | [5] |
Asymmetric Michael Addition
The Michael addition is crucial for the formation of carbon-carbon bonds in a wide range of chemical entities.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) | Reference |
| (S)-Boc-prolinamide | Cyclohexanone | trans-β-nitrostyrene | Toluene | RT | 36 | 95 | 94:6 | 96 | [5] |
| (S)-Thiourea B | Cyclohexanone | trans-β-nitrostyrene | Water | RT | 48 | 92 | >99:1 | 99 | [5] |
Asymmetric Mannich Reaction
The Mannich reaction provides a direct route to β-amino carbonyl compounds, valuable building blocks in medicinal chemistry.
| Catalyst | Aldehyde | Imine | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | (S)-Boc-prolinamide | 4-Nitrobenzaldehyde | N-PMP-protected ethyl glyoxylate imine | Cyclohexanone | Dioxane | RT | 12 | 98 | 95:5 | 99 |[5] |
Structure-Activity Relationship (SAR) in Enzyme Inhibition
The strategic functionalization of the pyrrolidine scaffold allows for the fine-tuning of biological activity. The following table illustrates the structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for antibiotic resistance.
| Compound | R1 Substitution | R3, R4, R5 Modifications | Inhibitory Activity (Dose for 2-fold potentiation) | Reference |
| 2700.001 | S-phenyl | Varied | Alterations at R1 reduced inhibition levels, demonstrating the essential nature of this moiety.[6][7] | [6][7] |
| 2700.003 | S-phenyl | Varied | Modifications at R3, R4, and R5 had varied effects, indicating potential for optimization.[6][7] | [6][7] |
A significant correlation has been shown between the calculated binding energy (ΔG) of these inhibitors and their experimentally determined inhibitory activity.[6][7]
Cytotoxicity of Pyrrolidine Derivatives
Pyrrolidine-containing compounds have demonstrated a wide range of pharmacological effects, including anticancer activity.[4] The following table summarizes the cytotoxic effects of various 3-alkyl-pyrrolidine-2,5-dione derivatives against human cancer cell lines.
| Compound | R-group | Cell Line | IC50 (µM) | Reference |
| 1a | Methyl | HeLa | >100 | [8] |
| 1b | Ethyl | HeLa | 85.3 | [8] |
| 1c | Propyl | HeLa | 52.1 | [8] |
| 1d | Butyl | HeLa | 35.8 | [8] |
| 2a | Methyl | A549 | >100 | [8] |
| 2b | Ethyl | A549 | 92.7 | [8] |
| 2c | Propyl | A549 | 68.4 | [8] |
| 2d | Butyl | A549 | 41.2 | [8] |
Experimental Protocols
General Protocol for Asymmetric Aldol Reaction
This protocol is a general representation of an organocatalyzed asymmetric aldol reaction using a Boc-protected prolinamide catalyst.[5]
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the Boc-L-prolinamide catalyst (0.1 mmol).
-
Add the aldehyde (1.0 mmol) and the ketone (10.0 mmol) to the reaction vial.
-
Add anhydrous DMSO (2.0 mL) and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis.
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability.[8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the culture medium and add fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for another 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway: Enamine Catalysis
Pyrrolidine derivatives are highly effective in enamine catalysis, a powerful strategy for the α-functionalization of aldehydes and ketones.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to the Structural Confirmation of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride
For professionals in research, drug development, and chemical synthesis, the unequivocal confirmation of a molecule's structure is a critical prerequisite for advancing any project. The integrity of experimental data and the reproducibility of results hinge on the precise identity and purity of the starting materials. This guide provides a comparative framework for confirming the structure of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride and its alternatives, presenting key experimental data and detailed protocols.
Comparative Analysis of Analytical Techniques
The structural elucidation of an organic compound is rarely accomplished with a single technique. Instead, a combination of methods is employed, each providing a unique piece of the structural puzzle. The primary techniques for confirming the structure of this compound are summarized below.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on the chemical environment, connectivity, and spatial arrangement of ¹H and ¹³C atoms.[1][2] | The most powerful tool for unambiguous structure determination in solution.[3][4] | Requires a relatively pure sample and can be complex to interpret fully. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula of the compound and can reveal structural motifs through fragmentation patterns.[1][2] | Extremely high sensitivity and provides accurate molecular weight, which is crucial for confirming identity.[1] | Does not provide detailed connectivity information on its own; isomers can be difficult to distinguish. |
| High-Performance Liquid Chromatography (HPLC) | Separates the target compound from impurities, allowing for accurate purity assessment.[1] | Excellent for determining the purity of a sample and can be coupled with MS for enhanced analytical power. | Provides no direct structural information about the molecule itself. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, C-N) by measuring the absorption of infrared light.[2][3] | Fast, non-destructive, and excellent for confirming the presence of key functional groups.[4] | Provides a "fingerprint" but offers limited information on the overall molecular skeleton.[3] |
Key Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the this compound sample.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically effective.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient Program: Start with 5% Solvent B, ramp to 95% Solvent B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the initial mobile phase composition.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of the target compound.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Use the same HPLC method as described above.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50 - 500.
-
-
Data Analysis: The mass spectrum corresponding to the main HPLC peak should display a prominent ion for the protonated molecule [M+H]⁺. For 3-Amino-1-(pyrrolidin-1-yl)propan-1-one (free base formula C₇H₁₄N₂O, MW: 142.20 g/mol ), the expected m/z would be approximately 143.12.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To obtain detailed structural information and confirm atomic connectivity.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, in a 5 mm NMR tube.[7]
-
¹H NMR Spectroscopy:
-
Acquire a standard 1D proton spectrum.
-
Expected Signals: Protons on the pyrrolidine ring, the two methylene groups of the propane chain, and the terminal amine group. The integration of these signals should correspond to the number of protons in each environment.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Expected Signals: A signal for the carbonyl carbon (C=O), and distinct signals for each of the unique carbon atoms in the pyrrolidine and propane chain.
-
-
Data Analysis: Compare the observed chemical shifts, coupling patterns, and integrations with the expected structure of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one.
Visualizing the Confirmation Workflow and Biological Context
A systematic approach is crucial for efficient and definitive structural confirmation.
Caption: A standardized workflow for the comprehensive structural confirmation of a chemical product.
Compounds related to this structure, such as pyrovalerone analogues, are known to interact with monoamine transporters.[8] This interaction is crucial in neurotransmission. The diagram below illustrates a simplified, hypothetical signaling pathway where such a compound could act as an inhibitor of a neurotransmitter transporter like the dopamine transporter (DAT).
References
- 1. rroij.com [rroij.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C7H14N2O) [pubchemlite.lcsb.uni.lu]
- 6. 3-AMINO-1-(PYRROLIDIN-1-YL)PROPAN-1-ONE | CAS 160687-46-7 [matrix-fine-chemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. drugs.ie [drugs.ie]
Comparative Analysis of Cross-Reactivity for 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Selectivity and Off-Target Effects of a Promising Class of Monoamine Reuptake Inhibitors.
Derivatives of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride, a class of compounds structurally related to pyrovalerone and other synthetic cathinones, have garnered significant interest for their potent activity as monoamine reuptake inhibitors. Understanding the cross-reactivity of these molecules is paramount for developing selective therapeutic agents and avoiding unintended side effects. This guide provides a comparative analysis of their performance against various biological targets, supported by experimental data and detailed protocols.
Data Presentation: Comparative Binding Affinities and Uptake Inhibition
The primary mechanism of action for this class of compounds is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of various 3-Amino-1-(pyrrolidin-1-yl)propan-1-one derivatives and structurally similar compounds.
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | Reference |
| Pyrovalerone Analogs | ||||
| Pyrovalerone | 7 - 21.4 | 6 - 195 | 2900 - 12000 | [1][2][3] |
| α-PVP | 2 - 8.7 | 3 - 4.6 | >10000 | [4] |
| MDPV | 0.02 - 4.1 | 0.03 - 26 | 3349 | [2][4] |
| Other Derivatives | ||||
| 4-MePPP | 0.18 | 0.17 | >10000 | [4] |
| a-PPP | 0.02 - 8.7 | 0.03 - 4.6 | >10000 | [4][5] |
Table 1: Monoamine Transporter Binding Affinities (Ki) of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Derivatives and Analogs. Data compiled from various in vitro studies.
| Compound | DAT (IC50, nM) | NET (IC50, nM) | SERT (IC50, nM) | Reference |
| Pyrovalerone Analogs | ||||
| Pyrovalerone | 52 | 28.3 | >10000 | [3] |
| α-PVP | 2.2 - 8.7 | 2.9 - 4.6 | >10000 | [4] |
| MDPV | 4.1 | 26 | 3349 | [2] |
| Other Derivatives | ||||
| 4-MePPP | 180 | 170 | >10000 | [4] |
| a-PPP | 20 - 8700 | 30 - 4600 | >10000 | [4][5] |
Table 2: Monoamine Uptake Inhibition (IC50) of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Derivatives and Analogs. Data compiled from various in vitro studies.
A consistent trend observed across these derivatives is a high affinity and potent inhibition of DAT and NET, with significantly weaker activity at SERT. This profile suggests a primary role as dopamine-norepinephrine reuptake inhibitors.
Off-Target Screening
To assess the broader cross-reactivity, selected compounds from this class have been screened against a panel of other G-protein coupled receptors (GPCRs) and other targets. Generally, these compounds exhibit a favorable selectivity profile with low affinity for the tested off-targets at concentrations relevant to their primary activity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | Reference |
| Pyrovalerone | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 | [3] |
| MDPV | >10000 | >10000 | >10000 | >10000 | - | - | - | [4] |
Table 3: Off-Target Binding Affinities (Ki) for Selected Pyrovalerone Analogs. These compounds show minimal interaction with key serotonin and dopamine receptor subtypes.[3][4]
Experimental Protocols
The data presented in this guide were generated using standard and validated in vitro pharmacological assays. Below are detailed methodologies for the key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for monoamine transporters (DAT, NET, SERT) and other receptors.
General Procedure:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human recombinant transporter or receptor of interest (e.g., HEK293 cells).
-
Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl containing 120 mM NaCl and 5 mM KCl, at a pH of 7.4.
-
Incubation: A mixture containing the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and various concentrations of the test compound is incubated.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Uptake Assays
Objective: To measure the functional potency (IC50) of test compounds to inhibit the reuptake of neurotransmitters into synaptosomes.
General Procedure:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).
-
Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound.
-
Uptake Initiation: Uptake is initiated by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Uptake Termination: After a short incubation period, uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated in the synaptosomes is determined by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined by non-linear regression analysis.
Mandatory Visualization
Signaling Pathway of Monoamine Reuptake Inhibition
The primary mechanism of action of these compounds involves blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing their concentration and enhancing downstream signaling.
Caption: Monoamine Reuptake Inhibition by Derivatives.
Experimental Workflow for In Vitro Profiling
The process of evaluating the cross-reactivity of a novel compound involves a systematic series of in vitro assays.
Caption: Workflow for In Vitro Cross-Reactivity Profiling.
References
- 1. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride: A Review of Available Data
A comprehensive search for efficacy data, experimental protocols, and comparative analyses for 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride (CAS: 670253-59-5) has yielded no publicly available scientific literature or experimental results. This absence of information prevents the creation of a detailed comparison guide as requested.
While the chemical properties of this compound are documented by various chemical suppliers, there is a notable lack of research into its biological activity and performance in scientific assays. Searches for biological evaluations, screening results, and patent applications for this specific compound did not return any relevant data.
The pyrrolidine scaffold is a common feature in many biologically active compounds, and research has been conducted on various other pyrrolidine derivatives. For instance, studies have explored the potential of certain derivatives as melanin-concentrating hormone receptor-1 (MCH-R1) antagonists and as agents with central nervous system activity. However, it is crucial to note that these findings are not applicable to this compound due to significant structural differences. The biological effects of a molecule are highly specific to its unique structure, and extrapolating data from different, albeit related, compounds would be scientifically invalid.
Without any experimental data on the efficacy of this compound, it is impossible to:
-
Summarize quantitative data into comparative tables.
-
Provide detailed experimental protocols for relevant assays.
-
Create diagrams of signaling pathways or experimental workflows.
Therefore, a comparison guide detailing the performance of this compound against other alternatives cannot be generated at this time. Researchers and drug development professionals interested in this compound would need to conduct initial in vitro and in vivo studies to determine its biological activity profile.
Validating the Purity of Synthesized 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous validation of synthesized compounds is a cornerstone of reliable and reproducible research, particularly in the realm of drug discovery and development. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride, a key building block in various synthetic pathways. We present a comparative analysis of common analytical techniques, supported by detailed experimental protocols and hypothetical data, to aid researchers in selecting the most appropriate methods for their specific needs.
Physicochemical Properties and Structural Alternatives
A thorough understanding of the target compound's properties is fundamental to selecting and developing appropriate analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 670253-59-5[1] |
| Molecular Formula | C₇H₁₅ClN₂O[1] |
| Molecular Weight | 178.66 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
| Melting Point | 161-164°C (dec.) |
When considering synthetic routes or structure-activity relationships, several structural analogs of this compound may be relevant. The choice of an alternative will depend on the specific application and desired physicochemical properties.
Table 2: Structural Alternatives to this compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride | 221043-84-1 | C₈H₁₇ClN₂O | 192.69 | Piperidine ring instead of pyrrolidine |
| 3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one hydrochloride | N/A | C₇H₁₅ClN₂O₂ | 194.66 | Hydroxyl group on the pyrrolidine ring |
Comparative Analysis of Purity Validation Methods
The selection of an analytical technique for purity validation is contingent on factors such as the nature of the compound, potential impurities, required sensitivity, and available instrumentation. For amine hydrochlorides like the target compound, several methods are applicable.
Table 3: Comparison of Key Purity Validation Methods
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase. | High resolution, sensitivity, and specificity. Capable of separating closely related impurities. Quantitative accuracy. | The target compound lacks a strong UV chromophore, necessitating derivatization or the use of alternative detectors (e.g., ELSD, CAD, or MS). |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile impurities (e.g., residual solvents). High sensitivity with appropriate detectors (e.g., FID). | The target compound is a salt and has low volatility, requiring derivatization to increase its volatility and thermal stability. |
| Argentometric Titration | Volumetric analysis based on the precipitation of chloride ions with a standardized solution of silver nitrate. | Simple, cost-effective, and provides an accurate determination of the hydrochloride salt content. | Not specific to the organic molecule; it only quantifies the chloride counter-ion. Does not provide information on organic impurities. |
| Nuclear Magnetic Resonance (qNMR) | Quantitative analysis based on the integration of NMR signals relative to a certified internal standard. | Provides both qualitative and quantitative information. Can identify and quantify impurities without the need for reference standards of the impurities. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer and a suitable internal standard. |
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining reliable and reproducible purity data.
Protocol 1: Purity Determination by HPLC with Pre-column Derivatization
This protocol is designed for the quantification of this compound and its organic impurities. Since the primary amine lacks a strong UV chromophore, pre-column derivatization with a UV-active agent is employed.
1. Derivatization:
-
Reagents: Dansyl chloride, sodium bicarbonate buffer (pH 9.5), acetone.
-
Procedure:
- Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of a 50:50 mixture of acetone and sodium bicarbonate buffer.
- Add 2 mL of a 10 mg/mL solution of dansyl chloride in acetone.
- Vortex the mixture and allow it to react in a water bath at 60°C for 30 minutes, protected from light.
- Cool the reaction mixture to room temperature and quench the excess dansyl chloride by adding 0.5 mL of a 100 mg/mL solution of L-proline.
- Dilute the solution to a final volume of 25 mL with the mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
- A: 0.1% Trifluoroacetic acid (TFA) in water.
- B: 0.1% TFA in acetonitrile.
-
Gradient: 30% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Quantification:
-
Purity is determined by the area percent method, assuming that all impurities have a similar response factor to the main derivatized compound.
Protocol 2: Assay of Hydrochloride Content by Argentometric Titration
This protocol provides a straightforward method to determine the purity of the compound based on its hydrochloride content.
1. Reagents:
-
0.1 M Silver Nitrate (AgNO₃) standardized solution.
-
Potassium chromate (K₂CrO₄) indicator solution.
-
Deionized water.
2. Procedure:
-
Accurately weigh approximately 150 mg of the synthesized this compound.
-
Dissolve the sample in 50 mL of deionized water in an Erlenmeyer flask.
-
Add 5 drops of the potassium chromate indicator solution.
-
Titrate with the standardized 0.1 M AgNO₃ solution until the first appearance of a persistent reddish-brown precipitate.
-
Record the volume of AgNO₃ solution used.
3. Calculation:
-
The percentage of HCl is calculated using the following formula: % HCl = (V_AgNO3 * M_AgNO3 * MW_HCl) / (Weight_sample) * 100 where:
- V_AgNO3 = Volume of AgNO₃ solution used (L)
- M_AgNO3 = Molarity of AgNO₃ solution (mol/L)
- MW_HCl = Molecular weight of HCl (36.46 g/mol )
- Weight_sample = Weight of the sample (g)
Data Presentation and Interpretation
Clear and concise data presentation is essential for the effective comparison of results.
Table 4: Hypothetical Purity Data for Synthesized this compound
| Analytical Method | Parameter | Result | Acceptance Criteria |
| HPLC (with derivatization) | Purity (Area %) | 99.2% | ≥ 98.0% |
| Known Impurity 1 (Starting Material) | 0.3% | ≤ 0.5% | |
| Unknown Impurity 2 | 0.2% | ≤ 0.2% | |
| Total Impurities | 0.8% | ≤ 2.0% | |
| Argentometric Titration | HCl Content (%) | 20.1% | 19.8% - 20.8% (Theoretical: 20.40%) |
| qNMR | Purity (mol/mol %) | 99.0% | ≥ 98.0% |
| GC (Headspace) | Residual Solvents (Methanol, Acetone) | < 50 ppm | ≤ 3000 ppm (ICH Q3C) |
Visualizing the Workflow
Graphical representations of workflows can significantly enhance the understanding of complex processes.
Caption: Workflow for the synthesis and purification of the target compound.
Caption: Analytical workflow for comprehensive purity validation.
Conclusion
The validation of synthesized this compound requires a multi-faceted analytical approach. While HPLC with pre-column derivatization offers excellent separation and quantification of organic impurities, it is crucial to complement this with a method like argentometric titration to confirm the correct salt stoichiometry. For an absolute purity assessment, qNMR stands out as a powerful, albeit less sensitive, technique. The choice and combination of these methods should be tailored to the specific requirements of the research or development phase, ensuring the generation of high-quality, reliable data. This guide provides the foundational knowledge and protocols to establish a robust purity validation strategy for this and similar compounds.
References
Safety Operating Guide
Navigating the Disposal of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride: A Step-by-Step Guide
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride, tailored for researchers, scientists, and drug development professionals.
The disposal of this compound, as with most laboratory chemicals, is regulated and must be handled as hazardous waste.[1] Improper disposal can lead to environmental contamination and potential health risks. Adherence to institutional and regulatory guidelines is crucial.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] The following steps outline the general procedure:
-
Waste Identification and Classification :
-
Containerization :
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."[1]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[4]
-
Indicate the approximate quantity of the waste.
-
Include the date of waste generation and the name and contact information of the generating researcher or lab.[1]
-
-
Storage :
-
Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.[5]
-
The storage area should be well-ventilated.
-
-
Disposal Request :
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[3]
-
Follow their specific procedures for requesting a waste pickup.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Container Rinsing | For acutely hazardous waste, triple rinse the empty container with a suitable solvent. The rinsate must be collected as hazardous waste. | [3] |
| Labeling Requirements | Account for 100% of the constituents on the container label, including water. | [4] |
| Small Quantity Generation | Even small amounts of chemical waste must be disposed of through the hazardous waste program. | [5] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines for chemical waste management.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. chemical-label.com [chemical-label.com]
- 3. vumc.org [vumc.org]
- 4. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride (CAS: 670253-59-5). The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health effects. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Ingestion may be harmful.[3]
| Hazard | Classification | Precautionary Statement |
| Skin Irritation | Causes skin irritation[1] | H315: Causes skin irritation |
| Eye Irritation | Causes serious eye irritation[1] | H319: Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation[1] | H335: May cause respiratory irritation |
| Acute Oral Toxicity | Harmful if swallowed[4] | H302: Harmful if swallowed |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Item | Specification |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or other appropriate material. Inspect for tears or holes before use. |
| Eyes/Face | Safety goggles and face shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[5][6] |
| Body | Laboratory coat | Fully buttoned, long-sleeved lab coat to protect skin and clothing. |
| Respiratory | NIOSH-approved respirator | Recommended when working with the powder outside of a fume hood or when aerosolization is possible.[7] |
| Feet | Closed-toe shoes | Shoes should fully cover the feet to protect against spills. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk.
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[3]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required personal protective equipment as outlined in the table above.
-
-
Weighing and Transfer :
-
When weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to avoid inhalation of the powder.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
If preparing a solution, add the solid slowly to the solvent to prevent splashing.
-
-
During the Experiment :
-
Keep all containers with the compound properly labeled and sealed when not in use.
-
Avoid contact with skin and eyes. If contact occurs, follow the first-aid measures immediately.
-
Be aware of incompatible materials, which may include strong oxidizing agents and acids.[3]
-
-
Post-Experiment :
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after handling the compound.[3]
-
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][8] |
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
-
Waste Segregation :
-
All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated waste.
-
Segregate this waste from non-hazardous trash.
-
-
Waste Collection :
-
Place all contaminated solid waste into a designated, labeled, and sealed waste container.
-
Collect unused compound and solutions in a separate, clearly labeled, and sealed waste container.
-
-
Disposal Procedure :
Handling and Disposal Workflow
References
- 1. chemical-label.com [chemical-label.com]
- 2. 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride [oakwoodchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. Pyrrolidin-3-one hydrochloride | C4H8ClNO | CID 19106857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
